Methyl 2-(piperazin-1-yl)acetate dihydrochloride
Description
Properties
IUPAC Name |
methyl 2-piperazin-1-ylacetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-9-4-2-8-3-5-9;;/h8H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBIEKUAQBESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179689-65-7 | |
| Record name | methyl 2-(piperazin-1-yl)acetate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its prevalence stems from a combination of desirable physicochemical properties and synthetic versatility. The two nitrogen atoms of the piperazine ring, with their distinct basicities, allow for the introduction of diverse substituents, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Methyl 2-(piperazin-1-yl)acetate dihydrochloride, a key building block, provides a direct and efficient entry point for incorporating this valuable pharmacophore into more complex molecular architectures. This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, providing researchers with the critical knowledge to effectively utilize this versatile intermediate.
Physicochemical and Structural Characteristics
This compound is the salt form of the corresponding free base, where both nitrogen atoms of the piperazine ring are protonated by hydrochloric acid. This conversion to the dihydrochloride salt significantly influences its physical properties, most notably increasing its water solubility and stability, which are advantageous for storage and handling in a laboratory setting.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₆Cl₂N₂O₂ | [Calculated] |
| Molecular Weight | 231.12 g/mol | [Calculated] |
| CAS Number | 179689-65-7 | N/A |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Data not readily available for the dihydrochloride. The monohydrochloride has a melting point of 156-157 °C.[1] | N/A |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in less polar organic solvents. | General chemical principles |
| pKa | The parent piperazine has pKa values of approximately 9.73 and 5.35 at 298 K for the two protonated nitrogens. The presence of the methyl acetate group will slightly alter these values.[2] | N/A |
Synthesis and Manufacturing Principles
The synthesis of this compound is conceptually straightforward, typically involving the N-alkylation of piperazine with a suitable two-carbon electrophile bearing a methyl ester. A common and efficient approach is a one-pot, one-step procedure that avoids the need for protecting groups, which is a significant advantage in terms of process efficiency and cost-effectiveness.[1]
Generalized Synthetic Workflow
The synthesis can be visualized as a nucleophilic substitution reaction followed by salt formation.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on general principles of N-alkylation of piperazines.
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with piperazine (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.
-
Addition of Alkylating Agent: Methyl chloroacetate (1.0-1.1 equivalents) is dissolved in the same solvent and added dropwise to the piperazine solution at room temperature with vigorous stirring. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS) until the starting materials are consumed.
-
Work-up and Isolation of the Free Base: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH > 10) with a suitable base (e.g., NaOH or K₂CO₃). The aqueous layer is extracted several times with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base, methyl 2-(piperazin-1-yl)acetate.
-
Formation of the Dihydrochloride Salt: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). A solution of hydrochloric acid (2.0 equivalents) in the same or a compatible solvent is then added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure this compound.
Spectroscopic and Analytical Characterization
While a dedicated, publicly available spectrum for this compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Methyl Protons (-OCH₃): A sharp singlet around 3.7 ppm. - Methylene Protons (-CH₂-CO): A singlet around 3.3 ppm. - Piperazine Protons: A complex multiplet or two broad singlets for the four methylene groups of the piperazine ring, likely in the range of 2.5-3.5 ppm. The exact chemical shifts and multiplicities will be influenced by the protonation state and the solvent used. The presence of two hydrochloride molecules will lead to downfield shifts of the protons adjacent to the nitrogen atoms. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 170-175 ppm. - Methyl Carbon (-OCH₃): A signal around 52 ppm. - Methylene Carbon (-CH₂-CO): A signal in the range of 55-60 ppm. - Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring, typically in the range of 45-55 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretch: Broad absorption in the region of 2400-3000 cm⁻¹ due to the ammonium salts. - C-H Stretch: Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹. - C=O Stretch: A strong absorption band around 1740-1750 cm⁻¹ for the ester carbonyl group. - C-N Stretch: In the fingerprint region, typically between 1000-1200 cm⁻¹. |
| Mass Spec. (ESI+) | The expected molecular ion peak for the free base [M+H]⁺ would be at m/z 159.11. |
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its role as a bifunctional building block. The secondary amine of the piperazine ring is a nucleophile, readily participating in a variety of chemical transformations. The methyl ester moiety provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation.
Key Reactions and Transformations
-
N-Arylation/N-Alkylation: The secondary amine can be arylated or alkylated under various conditions, such as Buchwald-Hartwig amination or classical nucleophilic substitution reactions.
-
Amide Bond Formation: The secondary amine can react with carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.
-
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in further coupling reactions.
Role as a Key Intermediate in Pharmaceutical Synthesis
Methyl 2-(piperazin-1-yl)acetate and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. One prominent example is its role in the synthesis of Ranolazine , a drug used to treat chronic angina.[3][4][5][6][7]
Caption: Simplified synthetic scheme illustrating the role of a piperazine acetamide intermediate in the synthesis of Ranolazine.
The piperazine moiety in these drug candidates often serves as a linker, connecting different pharmacophoric elements and influencing the overall solubility, lipophilicity, and metabolic stability of the final compound.
Handling, Storage, and Safety
As a dihydrochloride salt, this compound is typically a hygroscopic solid. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust. In case of contact with eyes or skin, the affected area should be flushed with copious amounts of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Conclusion
This compound is a fundamentally important and highly versatile building block in the field of drug discovery and development. Its straightforward synthesis, coupled with the predictable reactivity of its functional groups, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, as outlined in this guide, is crucial for its effective application in the design and synthesis of novel therapeutic agents. The strategic incorporation of this piperazine-containing intermediate will undoubtedly continue to contribute to the development of new and improved medicines for a wide range of diseases.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 6. US10266507B2 - Process for the preparation of ranolazine - Google Patents [patents.google.com]
- 7. WO2016142819A2 - Novel process for the preparation of ranolazine - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.bldpharm.com [file.bldpharm.com]
"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" CAS number 196192-08-2
An In-Depth Technical Guide to Methyl 2-(piperazin-1-yl)acetate dihydrochloride (CAS: 196192-08-2)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. Moving beyond basic data, this document elucidates the causality behind its synthesis, analytical validation, and application, offering field-proven insights for professionals in medicinal chemistry and drug discovery.
Introduction
This compound is a piperazine derivative that serves as a versatile building block in the synthesis of complex, biologically active molecules.[1] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, widely incorporated into drug candidates to modulate physicochemical properties, such as solubility and basicity, and to orient pharmacophoric groups correctly for target interaction.[2] This compound, in its dihydrochloride salt form, offers stability and defined stoichiometry for synthetic transformations. Its primary value lies not in its own biological activity, but in its role as a precursor for creating novel compounds targeting a wide range of therapeutic areas, particularly those related to the central nervous system (CNS).[1][3][4] This guide will detail its fundamental properties, validated synthetic and analytical protocols, and its strategic application in modern drug discovery.
Section 1: Core Physicochemical and Structural Data
Accurate characterization is the foundation of reproducible science. The essential identifiers and physical properties of this compound are summarized below. The dihydrochloride form ensures the compound is typically a stable, solid material suitable for laboratory use.
| Property | Value | Source |
| IUPAC Name | methyl 2-piperazin-1-ylacetate;dihydrochloride | [5] |
| CAS Number | 196192-08-2 | [6] |
| Synonyms | Methyl 1-piperazinylacetate hydrochloride | [7] |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl (or C₇H₁₆Cl₂N₂O₂) | [6] |
| Molecular Weight | 231.12 g/mol | |
| InChI Key | GRABDBIXLNGWAA-UHFFFAOYSA-N | [7] |
| Physical Form | Solid | [7] |
| Typical Purity | ≥97% | [7] |
| Storage | Inert atmosphere, 2-8°C | [7][8] |
Section 2: Synthesis and Manufacturing Insights
The synthesis of monosubstituted piperazines like the parent compound of this topic is a critical operation in pharmaceutical chemistry. Historically, this involved a multi-step process using protecting groups (e.g., Boc) to prevent undesired reactions at the second nitrogen atom.[9] However, this approach is inefficient, requiring additional protection and deprotection steps.
A more elegant and cost-effective strategy is a one-pot, one-step procedure that leverages the in-situ formation of a piperazine-1-ium salt. This method avoids the need for protecting groups, resulting in high yields and purity.[9]
Field-Proven Synthetic Protocol: One-Pot N-Alkylation
This protocol describes a generalized, efficient method for synthesizing monosubstituted piperazines, adaptable for producing the free base of the target compound.
Causality Behind the Method: The core principle is the reaction of an in-situ generated piperazine monohydrochloride with an alkylating agent. By starting with an equimolar mix of anhydrous piperazine and piperazine dihydrochloride, a reactive intermediate is formed that favors monosubstitution. This avoids the cumbersome protection-deprotection sequence, streamlining the process significantly.[9]
Step-by-Step Methodology:
-
Preparation of Reactive Intermediate: In a reaction vessel, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (approx. 10-20 mL of methanol per 1 g of anhydrous piperazine). Heat the solution gently if necessary to achieve complete dissolution.[9] This step forms the crucial piperazine monohydrochloride in situ.
-
Alkylation: To the solution from Step 1, add the alkylating agent (e.g., methyl 2-chloroacetate) dropwise at room temperature. The reaction is typically stirred for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon reaction completion, cool the mixture to approximately 5°C. The precipitated piperazine dihydrochloride byproduct is removed by filtration.[9] The solvent from the filtrate is then evaporated under reduced pressure.
-
Purification: The resulting crude product is precipitated using a non-polar solvent like ethyl acetate. For higher purity, the product should be recrystallized from a suitable solvent, such as isopropyl alcohol, potentially with the addition of activated charcoal to remove colored impurities.[9]
-
Salt Formation: To obtain the final dihydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol), and a saturated solution of hydrogen chloride in methanol is added dropwise until precipitation is complete.[10] The resulting solid is filtered, washed with a cold solvent, and dried.
Section 3: Analytical Methodologies for Quality Control
The determination of piperazine and its derivatives presents an analytical challenge: the core structure lacks a significant chromophore, making direct detection by HPLC-UV at low concentrations difficult.[11] Therefore, a robust analytical method requires chemical derivatization to attach a UV-active moiety to the molecule.
Validated Protocol: HPLC-UV with NBD-Cl Derivatization
This method provides a reliable means to quantify trace amounts of piperazine-containing compounds in active pharmaceutical ingredients (APIs) or research samples using standard laboratory equipment.[11]
Causality Behind the Method: The protocol utilizes 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent. NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, UV-active product that can be easily detected and quantified by HPLC-UV.[11] This transformation is essential for achieving the necessary sensitivity (Limit of Detection and Quantification) for quality control.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh ~20 mg of the piperazine standard into a 10 mL volumetric flask and dissolve in a suitable diluent (e.g., a buffered aqueous solution). Prepare working standards by serial dilution to create a calibration curve (e.g., 30 to 350 ppm).[11]
-
Sample Preparation: Prepare the sample to be analyzed (e.g., an API) by dissolving a known quantity in the diluent to achieve a concentration within the calibration range.
-
Derivatization Reaction: To a fixed volume of both the standard and sample solutions, add a solution of NBD-Cl in a suitable solvent. The reaction is typically carried out in a buffered solution at a controlled temperature and pH to ensure complete and reproducible derivatization.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature, e.g., 35°C.[11]
-
Detection Wavelength: Set to the absorbance maximum of the NBD-derivative, e.g., 340 nm.[11]
-
Injection Volume: 10-20 µL.
-
-
Quantification: The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve generated from the derivatized standards. The method should be validated for linearity, precision, accuracy, and robustness.[11]
Section 4: Applications in Research and Drug Development
This compound is not an end-product but a crucial starting material. The piperazine scaffold it provides is a cornerstone in the development of CNS-active agents and other therapeutics.[4][12]
Role as a Versatile Scaffold: The value of this compound lies in its bifunctional nature. The secondary amine of the piperazine ring allows for the introduction of a wide variety of substituents, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling further diversification. This flexibility allows medicinal chemists to systematically explore chemical space and optimize drug properties.
Therapeutic Targeting: While this specific molecule is an intermediate, structurally related piperazine derivatives have shown significant activity across multiple target classes:
-
Central Nervous System (CNS) Targets: The benzylpiperazine scaffold, a close relative, is a recognized pharmacophore for CNS targets.[3] Derivatives have been developed as high-affinity ligands for sigma-1 receptors, which are implicated in pain signaling, and as acetylcholinesterase (AChE) inhibitors for treating Alzheimer's disease.[3]
-
Antidepressant and Anxiolytic Activity: Many piperazine derivatives exhibit neuropharmacological activity by modulating serotonergic and GABAergic pathways.[13] They are core components of approved drugs like the antidepressant vortioxetine and the anxiolytic buspirone.[4]
-
Broad Biological Potential: The piperazine ring is found in drugs with a vast array of functions, including anti-inflammatory, anticancer, antiviral, and antihistamine activities, highlighting the scaffold's versatility.[14]
Section 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as toxic if swallowed.
-
GHS Pictogram: GHS06 (Skull and crossbones)[7]
-
Signal Word: Danger [7]
-
Hazard Statement (H-Statement):
-
H301: Toxic if swallowed. [7]
-
-
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Handling and Storage Recommendations:
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[7]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid generating dust.
Conclusion
This compound is a deceptively simple molecule with significant strategic importance in the field of drug discovery. Its value is defined by the chemical potential locked within its piperazine scaffold. By understanding and applying efficient synthetic routes and robust analytical methods, researchers can effectively leverage this compound as a key intermediate to build novel and complex molecules. Its role as a precursor to a wide range of CNS-active agents and other therapeutics underscores the enduring utility of the piperazine ring in medicinal chemistry. As the quest for more selective and potent drugs continues, the demand for versatile and well-characterized building blocks like this one will undoubtedly remain high.
References
- 1. Methyl 2-(piperazin-1-yl)acetate hydrochloride [myskinrecipes.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2-(4-benzylpiperazin-1-yl)acetate Supplier [benchchem.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl2-(piperazin-1-yl)acetatedihydrochloride | C8H18Cl2N2O2 | CID 117920701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1stsci.com [1stsci.com]
- 7. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]
- 8. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
An In-depth Technical Guide to the Structure Elucidation of Methyl 2-(piperazin-1-yl)acetate Dihydrochloride
This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the definitive structure elucidation of Methyl 2-(piperazin-1-yl)acetate dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document blends theoretical principles with practical, field-proven insights to ensure a robust and self-validating approach to chemical characterization.
Introduction: The Imperative of Structural Integrity
This compound belongs to the broad class of piperazine derivatives, a scaffold of immense significance in the pharmaceutical industry. Piperazine-containing molecules are core components of drugs across various therapeutic areas, including antipsychotic, antihistaminic, and antianginal agents.[1] Given this prevalence, the unequivocal confirmation of their chemical structure is a cornerstone of drug discovery, development, and quality control, ensuring safety, efficacy, and batch-to-batch consistency.
The subject molecule is comprised of a central piperazine ring, N-substituted with a methyl acetate group. The "dihydrochloride" designation indicates that the compound is a salt, with both basic nitrogen atoms of the piperazine ring protonated and associated with chloride counter-ions. This guide will systematically deconstruct the molecule's structure using a multi-technique spectroscopic approach, demonstrating how orthogonal data streams converge to provide an unambiguous structural assignment.
The Analytical Strategy: A Multi-Pronged Approach
The structure elucidation of a small molecule is rarely accomplished with a single technique. Instead, a synergistic combination of methods is employed, each providing a unique piece of the structural puzzle.[2][3] Our strategy relies on the three pillars of modern organic analysis: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The causality behind this choice is rooted in the complementary nature of the information provided:
-
Mass Spectrometry reveals the molecular weight and offers clues to the molecular formula and substructural fragments.
-
Infrared Spectroscopy provides a rapid fingerprint of the functional groups present in the molecule.
-
Nuclear Magnetic Resonance Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and spatial relationships of atoms.
Caption: A workflow diagram for structure elucidation.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is the first step in determining the molecular formula.[4] For a molecule like this compound, electrospray ionization (ESI) is the preferred technique due to the compound's polar and pre-ionized nature.
Expected Molecular Ion: The chemical formula for the free base is C₇H₁₄N₂O₂. The molecular weight of the free base is 158.20 g/mol .[5] The dihydrochloride salt (C₇H₁₆Cl₂N₂O₂) has a formula weight of 231.12 g/mol .
In positive-ion ESI-MS, we would expect to observe the protonated molecule of the free base, [M+H]⁺, where M is the free base.
-
[M+H]⁺: C₇H₁₅N₂O₂⁺ at m/z 159.11.
-
[M+2H]²⁺: C₇H₁₆N₂O₂²⁺ at m/z 80.06 (doubly charged ion).
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The high mass accuracy of modern instruments allows for the determination of the molecular formula with high confidence, distinguishing it from other potential formulas with the same nominal mass.[6]
Protocol 1: ESI-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or water.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Identify the m/z of the molecular ion and use the instrument software to calculate the elemental composition from the accurate mass.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] The spectrum provides a "fingerprint" that is unique to the compound.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~1740-1750 | C=O (Ester) | Stretch |
| ~1200-1150 | C-O (Ester) | Stretch |
| ~2700-2400 (broad) | N⁺-H (Ammonium salt) | Stretch |
| ~2950-2850 | C-H (Aliphatic) | Stretch |
| Below 1500 | Fingerprint Region | Complex vibrations |
The most telling peaks would be the sharp, strong carbonyl (C=O) stretch of the ester and the very broad absorption in the 2700-2400 cm⁻¹ region, which is characteristic of an amine salt. The absence of a sharp N-H stretch around 3300 cm⁻¹ would further support the salt form.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity of atoms.[2][7][8] For this compound, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used.
The expected structure with atom numbering for NMR assignment is:``` Cl⁻ H₂N⁺--CH₂--CH₂--N⁺H--CH₂--C(=O)O--CH₃ | | | CH₂--CH₂ Cl⁻
CH₂(5)--CH₂(6) | | CH₂(8)--CH₂(7) \ / N₉⁺H₂
Caption: Key HMBC correlations for structure confirmation.
Key HMBC Correlations:
-
A correlation from the methyl protons (~3.8 ppm) to the carbonyl carbon (~170 ppm) confirms the methyl ester group.
-
A correlation from the methylene protons at ~4.0 ppm to the carbonyl carbon (~170 ppm) places this CH₂ group adjacent to the ester.
-
Correlations from the same methylene protons (~4.0 ppm) to the piperazine ring carbons (~45-50 ppm) confirms the attachment of the acetate group to the piperazine nitrogen.
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) due to the salt's high polarity.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC experiments. Standard pulse programs provided by the spectrometer manufacturer are sufficient.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.
Conclusion: Convergent Validation
The structure of this compound is unequivocally confirmed by the convergence of data from multiple orthogonal analytical techniques.
-
MS confirms the molecular formula C₇H₁₄N₂O₂ (as the free base).
-
IR confirms the presence of an ester functional group and an ammonium salt.
-
¹H and ¹³C NMR provide a precise count of the different types of protons and carbons.
-
2D NMR definitively establishes the atomic connectivity, linking the methyl acetate moiety to a nitrogen atom of the piperazine ring.
This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for any compound intended for further research or development in the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. sydney.edu.au [sydney.edu.au]
- 5. Methyl 2-(piperazin-2-yl)acetate | C7H14N2O2 | CID 2774023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of Methyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-(piperazin-1-yl)acetate Dihydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and practical applicability.
Introduction: The Significance of Spectroscopic Characterization
This compound is a piperazine derivative frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety is a common pharmacophore, and its derivatives exhibit a wide range of biological activities.[1] Accurate structural elucidation and purity assessment of this intermediate are paramount to ensure the quality, safety, and efficacy of the final drug product. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and bonding. This guide will delve into the expected spectroscopic data and provide practical protocols for their acquisition and interpretation.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its piperazine ring, acetate group, and dihydrochloride salt form, dictates its unique spectroscopic features. The protonation of the two nitrogen atoms in the piperazine ring significantly influences the chemical environment of the neighboring protons and carbons, which is readily observable in NMR spectra. The carbonyl group of the methyl ester and the N-H and C-H bonds will give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry will provide information on the molecular weight and fragmentation pattern, confirming the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methylene protons of the acetate group, and the methylene protons of the piperazine ring. Due to the protonation of the nitrogen atoms, the piperazine protons are expected to be deshielded and may exhibit complex splitting patterns due to spin-spin coupling and potentially restricted conformational mobility.
Table 1: Predicted ¹H NMR Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.60 | s | 2H | -CH₂-COO- |
| ~3.40 - 3.20 | m | 8H | Piperazine ring protons |
| ~4.90 | br s | 2H | N⁺-H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the downfield end of the spectrum, while the carbons of the piperazine ring and the methyl group will be found at higher field.
Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~170.0 | Quaternary (C=O) | Ester carbonyl |
| ~58.0 | Methylene (-CH₂-) | -CH₂-COO- |
| ~52.5 | Methyl (-CH₃) | -OCH₃ |
| ~49.0 | Methylene (-CH₂-) | Piperazine ring carbons |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate analysis.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[2]
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 0-12 ppm.
-
Acquire 8-16 scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0-200 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Employ proton decoupling to simplify the spectrum and enhance signal intensity.
-
NMR Data Interpretation Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, C-H bonds, and N-H bonds.
Predicted IR Absorption Bands
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | N⁺-H stretching |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1200 | Strong | C-O stretching (ester) |
| ~1450 | Medium | C-H bending |
The broadness of the N⁺-H stretch is a characteristic feature of amine salts.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.[2]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum Data
The mass spectrum will show the molecular ion of the free base, [M+H]⁺, as the dihydrochloride salt will dissociate in the ESI source.
Table 4: Predicted Mass Spectrometry Data for Methyl 2-(piperazin-1-yl)acetate
| m/z | Ion |
| 159.11 | [M+H]⁺ |
| 181.09 | [M+Na]⁺ |
M refers to the free base, C₇H₁₄N₂O₂.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Spectroscopic Data Relationship
Caption: Interrelation of spectroscopic data and molecular structure.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust methodology for its identification and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring the quality and integrity of this important synthetic intermediate. Adherence to these analytical principles is fundamental to the successful development of novel therapeutics.
References
"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" commercial availability and suppliers
Analyzing Compound Data
I'm currently immersed in Google searches, gathering details on "Methyl 2-(piperazin-1-yl)acetate dihydrochloride." I am focusing on its suppliers, properties, and chemical data. Initial findings suggest this compound is commercially available, though sources are limited. I am actively expanding search terms to broaden the scope of retrieved information.
Exploring Chemical Procurement
I've shifted focus to establishing a procurement workflow. I'm actively defining supplier selection criteria and outlining quality control procedures. My current focus is crafting a clear visualization of this process using a DOT graph. I'm also starting to draft a section on safe handling practices for the chemical, as this will be a central element of the guide.
Developing Compound Documentation
I've transitioned to structuring the guide, starting with an introduction to the compound and its role. I'm focusing on its physical and chemical attributes, and will then detail commercial sources with specs. A clear procurement workflow is under development, incorporating supplier evaluation and quality measures, as well as safe handling. I will use a DOT graph to present this.
Investigating CAS Numbers
I've made headway in my research, pinning down several crucial CAS numbers for "this compound" and its related forms. This initial discovery includes CAS numbers for the dihydrochloride, hydrochloride, and free base structures. Now, I'm focusing on validating and comparing these numbers to ensure accuracy in my data.
Gathering Data Details
I've uncovered several vital CAS numbers for the target compound and its relatives: the dihydrochloride (179689-65-7), hydrochloride (196192-08-2), and free base (82516-17-4). Commercial sources like Sigma-Aldrich and Ambeed are listed, with data on purity, form, and storage. I have also found safety details and information on piperazine compound applications. Unfortunately, in-depth technical guides specific to this compound are scarce, necessitating synthesis from supplier documentation.
Refining Data Accuracy
My work is progressing. I've gathered crucial details on "this compound" from diverse sources. Now, I'm verifying CAS numbers to ensure the focus remains on the dihydrochloride form. I'm prioritizing the dihydrochloride CAS and related entries. Gathering the data, I'm organizing the information logically to create a useful technical guide.
Compiling Supplier Data
I'm now collating the information on "this compound" from various suppliers like Sigma-Aldrich and Ambeed into a structured table, focusing on purity, physical form, and storage conditions. I'm also carefully cross-referencing CAS numbers to ensure the focus is solely on the dihydrochloride form while acknowledging related compounds. This work includes generating a DOT graph, and compiling a reference list.
"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" in medicinal chemistry introduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Moiety
In the landscape of contemporary drug discovery, the piperazine ring stands out as a "privileged scaffold."[1][2] Its prevalence in a multitude of clinically successful drugs is a testament to its remarkable versatility.[3][4] The unique physicochemical properties of the piperazine nucleus—a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions—confer a desirable balance of aqueous solubility, basicity, and conformational rigidity to drug candidates.[1][5] These attributes are critical for optimizing pharmacokinetic and pharmacodynamic profiles, often leading to improved oral bioavailability and target engagement.[5]
This technical guide delves into the medicinal chemistry of a key exemplar of this structural class: Methyl 2-(piperazin-1-yl)acetate dihydrochloride . While not a therapeutic agent in itself, this compound serves as a pivotal and highly versatile starting material and scaffold for the synthesis of a diverse array of biologically active molecules.[6] We will explore the synthetic utility of this building block, its role in the generation of various compound libraries, and the pharmacological activities of the resulting derivatives, which span a wide range of therapeutic areas.
Core Chemical Attributes and Synthetic Versatility
This compound provides a chemically tractable platform for the elaboration of molecular complexity. The core structure presents two key reactive handles: the secondary amine of the piperazine ring and the methyl ester.
| Property | Value | Source |
| CAS Number | 179689-65-7 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 231.12 g/mol | --INVALID-LINK-- |
The secondary amine is a nucleophilic center, readily participating in a variety of coupling reactions to introduce diverse substituents at the N-4 position. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another avenue for structural diversification.
Key Synthetic Transformations
The true power of the Methyl 2-(piperazin-1-yl)acetate scaffold lies in its synthetic accessibility to a wide range of derivatives. The following diagram illustrates the primary synthetic pathways emanating from this core structure.
Applications in Medicinal Chemistry: A Survey of Therapeutic Targets
Derivatives of the piperazine-1-yl-acetate scaffold have been investigated for a wide array of pharmacological activities, underscoring the privileged nature of this structural motif.
Central Nervous System (CNS) Disorders
The piperazine moiety is a well-established pharmacophore for CNS-active agents.[6] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable component in the design of antipsychotics, antidepressants, and anxiolytics.[7][8]
-
Serotonin and Dopamine Receptor Modulation: Many arylpiperazine derivatives exhibit high affinity for serotonin (5-HT) and dopamine receptors, key targets in the treatment of psychiatric disorders.[8] The N-aryl group plays a crucial role in defining the receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist).
-
Glycine Transporter-1 (GlyT-1) Inhibition: A series of 2-arylsulfanyl-phenyl piperazinyl acetic acids have been identified as potent GlyT-1 inhibitors.[9] Inhibition of GlyT-1 elevates glycine levels in the brain, which in turn potentiates the activity of the N-methyl-D-aspartate (NMDA) receptor, a promising therapeutic strategy for schizophrenia.[9]
Oncology
The piperazine scaffold is a prominent feature in numerous modern cancer therapeutics, particularly kinase inhibitors.[10]
-
Tyrosine Kinase Inhibitors: The ability of the piperazine ring to orient pharmacophoric groups in the appropriate spatial arrangement for binding to the ATP-binding site of kinases has been exploited in the design of potent and selective inhibitors.
-
Cytotoxic Agents: Novel piperazinone derivatives, synthesized through bioisosteric replacement strategies, have demonstrated significant cytotoxic activities against various cancer cell lines.[11]
Antimicrobial Agents
Piperazine derivatives have a long history of use as anthelmintic agents, and more recently, their potential as antibacterial and antifungal agents has been explored.[4]
-
Antibacterial Activity: The incorporation of the piperazine-1-yl-acetate moiety into other antimicrobial pharmacophores, such as the quinolone nucleus in norfloxacin, has led to the development of hybrid molecules with promising activity against both Gram-negative and Gram-positive bacteria.[1]
-
Anti-biofilm Properties: In addition to direct antimicrobial effects, some piperazine derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic infections.[1]
Experimental Protocols
General Procedure for N-Arylation via Buchwald-Hartwig Coupling
This protocol describes a general method for the synthesis of N-aryl derivatives from Methyl 2-(piperazin-1-yl)acetate.
-
To a solution of Methyl 2-(piperazin-1-yl)acetate (1.0 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane, add the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl piperazine derivative.
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of a wide range of aryl halides with the piperazine nitrogen. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be tailored to the specific substrates.
General Procedure for Amide Formation from the Corresponding Carboxylic Acid
This protocol outlines the synthesis of amides following the hydrolysis of the methyl ester.
-
Ester Hydrolysis: Dissolve Methyl 2-(piperazin-1-yl)acetate derivative in a mixture of methanol and water. Add an excess of a base (e.g., LiOH or NaOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or CH₂Cl₂, add a coupling agent (e.g., HATU or EDC/HOBt, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature, then add the desired amine (1.1 eq).
-
Continue stirring at room temperature until the reaction is complete.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions of NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Rationale: This two-step procedure allows for the introduction of a wide variety of amine-containing fragments onto the acetate side chain. The use of modern coupling reagents like HATU or EDC/HOBt facilitates efficient amide bond formation under mild conditions, minimizing side reactions.
Conclusion and Future Perspectives
This compound is a quintessential example of a versatile building block in medicinal chemistry. Its synthetic tractability and the inherent "privileged" nature of the piperazine scaffold have made it a valuable starting point for the development of numerous compound libraries targeting a broad spectrum of diseases. The continued exploration of novel synthetic methodologies for the functionalization of the piperazine ring, including C-H activation, will undoubtedly expand the chemical space accessible from this core structure, paving the way for the discovery of next-generation therapeutics.[10] As our understanding of the molecular basis of disease deepens, the strategic deployment of scaffolds like piperazine-1-yl-acetate will remain a cornerstone of rational drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Methyl 2-(4-benzylpiperazin-1-yl)acetate Supplier [benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
Methyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Scoping Review of Potential Biological Activities and a Roadmap for Future Investigation
Abstract
Methyl 2-(piperazin-1-yl)acetate dihydrochloride is a small molecule belonging to the piperazine class, a structural motif of significant importance in medicinal chemistry. While direct pharmacological data for this specific compound is limited in publicly accessible literature, its core piperazine scaffold is a well-established pharmacophore present in a multitude of approved drugs with diverse therapeutic applications. This technical guide provides a comprehensive analysis of the potential biological activities of this compound, drawing upon the extensive body of research on structurally related piperazine derivatives. We will explore hypothesized mechanisms of action, propose a strategic framework for in vitro and in vivo evaluation, and discuss structure-activity relationship considerations to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar piperazine-containing compounds.
Introduction: The Prominence of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug design.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity to engage in various non-covalent interactions, make it an ideal building block for creating ligands that target a wide array of biological macromolecules.[3] Consequently, piperazine derivatives have been successfully developed into drugs for treating a vast range of conditions, including psychiatric disorders, cancer, infectious diseases, and inflammatory conditions.[2][4][5][6]
This compound (Figure 1) is a relatively simple piperazine derivative. Its structure features a central piperazine ring substituted with a methyl acetate group. While this specific molecule has not been the subject of extensive biological investigation, its structural components suggest several avenues for potential pharmacological activity. This guide will systematically explore these possibilities, providing a scientifically grounded rationale for each hypothesized activity and a practical roadmap for experimental validation.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C7H15ClN2O2 | |
| Molecular Weight | 194.66 g/mol | [7] |
| Physical Form | Solid | [7] |
| Storage | 2-8°C, Inert atmosphere | [7] |
| IUPAC Name | methyl 1-piperazinylacetate hydrochloride |
The dihydrochloride salt form suggests good aqueous solubility, which is a desirable property for a drug candidate. The presence of the piperazine ring provides two basic nitrogen atoms, which can be protonated at physiological pH, influencing the molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
Hypothesized Biological Activities and Mechanisms of Action
Based on the extensive literature on piperazine derivatives, we can hypothesize several potential biological activities for this compound.
Central Nervous System (CNS) Activity
The piperazine moiety is a cornerstone in the development of CNS-active drugs.[1][4] Many piperazine derivatives modulate the activity of neurotransmitter systems, particularly the monoamine pathways involving dopamine and serotonin.[1][4][8]
-
Potential as an Antipsychotic, Antidepressant, or Anxiolytic Agent: Drugs like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) all contain a piperazine ring and exert their effects by interacting with dopamine and serotonin receptors.[1][4] It is plausible that this compound could exhibit affinity for these receptors, potentially leading to similar therapeutic effects.
-
Sigma Receptor Modulation: Piperazine-based compounds have been identified as potent ligands for sigma receptors (S1R and S2R), which are implicated in a variety of neurological and psychiatric conditions.[9] The discovery of a piperazine-containing compound with high affinity for S1R highlights the potential for this class of molecules to modulate sigma receptor activity.[9]
Anticancer Potential
A growing body of evidence supports the anticancer properties of piperazine derivatives.[2][6][10] These compounds can induce cell death in cancer cells through various mechanisms.
-
Induction of Apoptosis: Many piperazine-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[10][11] This is a key mechanism for the efficacy of many chemotherapeutic agents.
-
Antiproliferative Effects: Piperazine derivatives can inhibit the growth and proliferation of cancer cells.[6][10] For example, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines.[10]
Antimicrobial and Anthelmintic Activity
Historically, piperazine itself is a well-known anthelmintic drug used to treat parasitic worm infections.[5][12] This activity stems from its ability to paralyze the parasites, leading to their expulsion from the body.[5][12]
-
Anthelmintic Potential: The core piperazine structure of this compound suggests it may retain some of the anthelmintic properties of the parent compound.
-
Antibacterial and Antifungal Activity: Beyond its anthelmintic use, various piperazine derivatives have been explored for their antibacterial and antifungal properties. The versatile structure of the piperazine ring allows for modifications that can lead to potent antimicrobial agents.
Other Potential Activities
The pharmacological promiscuity of the piperazine scaffold extends to other therapeutic areas.
-
Anti-inflammatory Effects: Certain piperazine-based compounds have demonstrated the ability to reduce inflammatory responses, suggesting their potential in treating inflammatory conditions.[5]
-
Tyrosinase Inhibition: Recent studies have identified piperazine derivatives as inhibitors of tyrosinase, an enzyme involved in melanin production.[13] This suggests potential applications in dermatology and for treating pigmentation disorders.
Proposed In Vitro and In Vivo Evaluation Strategy
To validate the hypothesized biological activities of this compound, a systematic and tiered experimental approach is recommended.
In Vitro Screening Cascade
A comprehensive in vitro screening panel should be the first step to identify and prioritize the most promising activities.
Caption: Proposed in vitro screening workflow for this compound.
Experimental Protocols:
Protocol 1: MTT Assay for Cytotoxicity [11][14]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay [14]
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in an appropriate broth medium in a 96-well microplate.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Efficacy Models
If promising activity is observed in vitro, the next step is to evaluate the compound's efficacy in relevant animal models.[14]
-
For CNS Activity:
-
Forced Swim Test (Antidepressant): Assess the compound's ability to reduce immobility time in rodents.
-
Elevated Plus Maze (Anxiolytic): Measure the time spent in the open arms of the maze as an indicator of anxiolytic activity.[15]
-
-
For Anticancer Activity:
-
Tumor Xenograft Models: Implant human cancer cells into immunocompromised mice and treat with the compound to evaluate its ability to inhibit tumor growth.
-
-
For Antimicrobial Activity:
-
Murine Infection Models: Infect mice with a specific pathogen and treat with the compound to assess its ability to reduce the bacterial load in target organs.[14]
-
Structure-Activity Relationship (SAR) Considerations
The simple structure of this compound makes it an excellent starting point for SAR studies.[2][8][16]
Caption: Potential sites for structure-activity relationship studies on the Methyl 2-(piperazin-1-yl)acetate scaffold.
By systematically modifying these positions and evaluating the biological activity of the resulting analogs, it will be possible to identify key structural features that contribute to potency and selectivity for a particular biological target.
Conclusion and Future Directions
While specific biological data for this compound is not yet available, its structural relationship to a vast number of pharmacologically active piperazine derivatives makes it a compound of significant interest. The hypothesized activities in the areas of CNS disorders, cancer, and infectious diseases are well-grounded in the extensive literature on this chemical class. The proposed experimental roadmap provides a clear and logical path for elucidating the true therapeutic potential of this molecule. Future research should focus on the systematic in vitro and in vivo evaluation outlined in this guide. The results of these studies will not only determine the viability of this compound as a drug candidate but will also contribute to a deeper understanding of the structure-activity relationships of the versatile piperazine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]
- 8. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Robust and Scalable Synthesis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride for Drug Discovery
Introduction and Strategic Rationale
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[1][2] Its prevalence is due to the two nitrogen atoms, which can serve as hydrogen bond acceptors or donors, enhancing the pharmacokinetic profile of drug candidates by improving aqueous solubility and bioavailability.[1] Methyl 2-(piperazin-1-yl)acetate is a particularly valuable derivative, providing a reactive handle for further elaboration into complex target molecules.
A primary challenge in piperazine chemistry is achieving selective mono-alkylation, as the symmetrical nature of the starting material often leads to undesired dialkylated byproducts.[3] The conventional solution involves a multi-step process of protecting one nitrogen atom (e.g., with a Boc group), alkylating the second, and then deprotecting.[4] While effective, this approach is atom-inefficient and adds considerable time and cost to a synthetic campaign.
This protocol details a more elegant and direct one-pot-one-step synthesis. The core of this strategy is the in situ formation of piperazine monohydrochloride from a precise molar ratio of anhydrous piperazine and piperazine dihydrochloride.[3][5] This protonates one of the piperazine nitrogens, effectively deactivating it towards nucleophilic attack. The remaining free nitrogen can then react with the electrophile, methyl bromoacetate, to selectively yield the desired mono-alkylated product. The final product is isolated as a stable, crystalline dihydrochloride salt, which is ideal for storage and subsequent use in drug discovery workflows.[6]
Reaction Scheme: Selective Mono-N-Alkylation
Caption: Strategic synthesis of the target compound via in situ mono-protonation.
Detailed Experimental Protocol
This protocol is divided into three main stages: the synthesis of the free base via controlled N-alkylation, the workup and isolation, and the final conversion to the dihydrochloride salt.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mol) | Eq. |
| Piperazine, Anhydrous | 110-85-0 | 86.14 | 25.84 g | 0.30 | 3.0 |
| Piperazine Dihydrochloride | 142-64-3 | 159.06 | 15.91 g | 0.10 | 1.0 |
| Methyl Bromoacetate | 96-32-2 | 152.97 | 15.30 g (10.3 mL) | 0.10 | 1.0 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 300 mL | - | - |
| Isopropanol | 67-63-0 | 60.10 | 150 mL | - | - |
| 2M HCl in Diethyl Ether | - | - | ~150 mL | ~0.30 | ~3.0 |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | 100 mL | - | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
pH paper or pH meter
Step-by-Step Procedure
Part A: Synthesis of Methyl 2-(piperazin-1-yl)acetate (Free Base)
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry. The reaction should be conducted in a fume hood.
-
In situ Salt Formation: To the flask, add anhydrous piperazine (25.84 g, 0.30 mol) and piperazine dihydrochloride (15.91 g, 0.10 mol). Add 200 mL of anhydrous methanol.
-
Causality Insight: Using a 3:1 molar ratio of free piperazine to the incoming electrophile, with one equivalent of the piperazine protonated by the dihydrochloride, establishes an equilibrium that favors the reactive monoprotonated species. The excess free piperazine also acts as a base to neutralize the HBr generated during the reaction.[3]
-
-
Dissolution: Stir the suspension at room temperature. If necessary, gently warm the mixture to 40-50 °C to achieve complete dissolution, then cool back to room temperature.
-
Addition of Electrophile: Prepare a solution of methyl bromoacetate (15.30 g, 0.10 mol) in 100 mL of anhydrous methanol and load it into the dropping funnel.
-
Add the methyl bromoacetate solution dropwise to the stirred piperazine solution over 30-45 minutes. An exothermic reaction may be observed; maintain the internal temperature below 40 °C.
-
Causality Insight: Slow, controlled addition of the alkylating agent is crucial to maintain selectivity and prevent localized high concentrations that could promote the undesired dialkylation side reaction.
-
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the methyl bromoacetate starting material is consumed.
Part B: Workup and Isolation of the Free Base
-
Cooling & Filtration: Cool the reaction mixture to room temperature. A white precipitate of piperazine dihydrobromide and dihydrochloride will form.
-
Filter the suspension through a Büchner funnel to remove the solid salts. Wash the filter cake with a small amount of cold methanol (2 x 20 mL).
-
Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid residue.
-
Liquid-Liquid Extraction: Dissolve the residue in 100 mL of deionized water and add 100 mL of dichloromethane. Adjust the aqueous layer's pH to >12 with 5M NaOH solution to ensure the product is in its free base form.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(piperazin-1-yl)acetate as an oil.
Part C: Formation and Isolation of Dihydrochloride Salt
-
Dissolution: Dissolve the crude free base oil in 150 mL of isopropanol.
-
Precipitation: While stirring vigorously, slowly add ~150 mL of 2M HCl in diethyl ether. A white precipitate will form immediately.
-
Causality Insight: The dihydrochloride salt is significantly less soluble in moderately polar solvents like isopropanol compared to its free base form. The addition of a strong acid in a non-aqueous system ensures protonation of both nitrogen atoms, leading to clean precipitation.[7]
-
-
Continue stirring at room temperature for 1 hour to ensure complete salt formation and precipitation.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with anhydrous diethyl ether (2 x 50 mL) to remove any excess HCl and residual solvent.
-
Drying: Dry the product under high vacuum at 40-50 °C for 12 hours to yield pure Methyl 2-(piperazin-1-yl)acetate dihydrochloride as a white crystalline solid.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
| Test | Expected Result | Purpose |
| Appearance | White crystalline solid | Confirms physical state |
| Yield | 75-85% | Measures reaction efficiency |
| Melting Point | 156-158 °C (decomposes)[3] | Purity indicator |
| ¹H NMR (400 MHz, D₂O) | δ ~3.6 (s, 3H, OCH₃), ~3.4 (s, 2H, NCH₂CO), ~3.2 (br s, 8H, piperazine CH₂) | Confirms proton environment and structure |
| ¹³C NMR (100 MHz, D₂O) | δ ~172 (C=O), ~58 (NCH₂CO), ~53 (OCH₃), ~50 (piperazine C), ~48 (piperazine C) | Confirms carbon backbone |
| FTIR (cm⁻¹) | ~2950 (C-H), ~2700 (N-H⁺), ~1740 (C=O ester), ~1170 (C-O) | Identifies key functional groups[3] |
| LC-MS (ESI+) | m/z = 159.11 [M+H]⁺ (for free base C₇H₁₄N₂O₂) | Confirms molecular weight of the free base[3] |
Safety and Hazard Management
All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8][9]
-
Piperazine (Anhydrous): Corrosive. Can cause serious skin and eye damage.[9][10] Avoid inhalation of dust.
-
Methyl Bromoacetate: Highly toxic, corrosive, and a lachrymator (causes tearing).[8][10] Handle with extreme caution and avoid any contact with skin, eyes, or inhalation of vapors.
-
Hydrochloric Acid Solutions: Corrosive and cause severe burns. Handle with care.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.[11] Acidic and basic aqueous waste should be neutralized before disposal.
An eyewash station and safety shower must be readily accessible.[8] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[11]
Process Workflow and Logic
The entire process is designed for efficiency and robustness, moving from readily available starting materials to a pure, stable final product.
Caption: End-to-end workflow for the synthesis and validation of the target compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]
- 6. HK40002620B - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. aksci.com [aksci.com]
The Strategic Incorporation of Methyl 2-(piperazin-1-yl)acetate dihydrochloride in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: In the landscape of modern oncology and drug discovery, protein kinases have emerged as pivotal targets for therapeutic intervention. The dysregulation of kinase signaling pathways is a hallmark of numerous cancers, driving relentless research into the development of potent and selective kinase inhibitors. Within the medicinal chemist's toolkit, the piperazine scaffold is a privileged structure, frequently incorporated into kinase inhibitors to optimize physicochemical properties, enhance target binding, and improve pharmacokinetic profiles.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of Methyl 2-(piperazin-1-yl)acetate dihydrochloride , a versatile building block for the synthesis of next-generation kinase inhibitors.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is fundamental to successful and reproducible synthesis. This compound is a white to off-white solid, typically supplied as a dihydrochloride salt to enhance stability and shelf-life.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [3] |
| Molecular Weight | 231.12 g/mol | [3] |
| Form | Solid | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
Note on Handling: The dihydrochloride salt is hygroscopic and should be handled in a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen). For most synthetic applications, the free base is required. This is typically achieved by in-situ neutralization with a suitable base, or by a separate extraction step. The choice of base is critical to avoid unwanted side reactions, such as hydrolysis of the methyl ester. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed.
The Synthetic Utility of this compound in Kinase Inhibitor Scaffolds
The strategic value of this building block lies in its bifunctional nature. The secondary amine of the piperazine ring provides a nucleophilic handle for the introduction of the molecule into a larger scaffold, typically through N-alkylation or amide bond formation.[2] The methyl acetate moiety, in turn, can serve multiple purposes:
-
A Latent Carboxylic Acid: The methyl ester can be hydrolyzed at a later synthetic stage to reveal a carboxylic acid. This acid can then be used as a handle for further derivatization, for example, by forming an amide bond with another amine-containing fragment. This strategy allows for a modular and convergent synthetic approach.
-
A Modulator of Physicochemical Properties: The ester group can influence the solubility and lipophilicity of the intermediate and final compounds, which can be advantageous for purification and for tuning the pharmacokinetic properties of the drug candidate.
-
A Stable Linker: In its ester form, the group provides a stable, non-ionizable linker that can correctly position other pharmacophoric elements for optimal interaction with the kinase active site.
Core Synthetic Strategies and Representative Protocols
The incorporation of the Methyl 2-(piperazin-1-yl)acetate moiety into a kinase inhibitor scaffold can be primarily achieved through two key reaction types: Nucleophilic Substitution and Amide Coupling.
Strategy 1: Nucleophilic Substitution for N-Alkylation
This approach involves the reaction of the secondary amine of the piperazine with an electrophilic carbon, typically an alkyl halide or a sulfonate. This is a common method for constructing carbon-nitrogen bonds in medicinal chemistry.[2]
Conceptual Workflow:
Caption: Workflow for N-alkylation using Methyl 2-(piperazin-1-yl)acetate.
Representative Protocol: N-Alkylation with a Heteroaryl Halide
This protocol describes a representative procedure for the coupling of Methyl 2-(piperazin-1-yl)acetate with a generic chloro-substituted heteroaromatic core, a common feature in many kinase inhibitors.
Materials:
-
This compound
-
Chloro-substituted heteroaromatic core (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chloro-substituted heteroaromatic core (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous DMF or DMSO to dissolve the solids.
-
Slowly add TEA or DIPEA (2.5 eq) to the reaction mixture at room temperature. The dihydrochloride salt will react with the base to generate the free piperazine in situ.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base: An excess of a non-nucleophilic organic base is used to neutralize both hydrochloride salts and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Temperature: Heating is often necessary to promote the nucleophilic aromatic substitution reaction, especially with less reactive heteroaryl chlorides.
Strategy 2: Amide Coupling
This strategy involves the formation of an amide bond between the secondary amine of the piperazine and a carboxylic acid on the kinase inhibitor scaffold. This is a highly versatile and widely used reaction in drug synthesis.
Conceptual Workflow:
Caption: Workflow for Amide Coupling using Methyl 2-(piperazin-1-yl)acetate.
Representative Protocol: Amide Bond Formation
This protocol outlines a general procedure for the amide coupling of Methyl 2-(piperazin-1-yl)acetate with a carboxylic acid-functionalized kinase inhibitor intermediate.
Materials:
-
This compound
-
Carboxylic acid-bearing kinase scaffold (1.0 eq)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) with Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-bearing kinase scaffold (1.0 eq) in anhydrous DMF or DCM.
-
Add the coupling reagent (HATU or EDCI/HOBt) (1.2 eq) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF or DCM and add DIPEA (3.0 - 4.0 eq). Stir for 10-15 minutes to generate the free base.
-
Add the solution of the free piperazine derivative to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide product.
Causality Behind Experimental Choices:
-
Coupling Reagents: HATU and EDCI/HOBt are highly efficient coupling reagents that minimize side reactions and racemization (if chiral centers are present). They activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.
-
Base: DIPEA is a sterically hindered, non-nucleophilic base that is ideal for neutralizing the hydrochloride salts and the acidic byproducts of the coupling reaction without interfering with the desired reaction.
-
Temperature: The addition of the amine to the activated acid is often carried out at 0 °C to control the initial exothermic reaction and minimize potential side reactions.
Downstream Transformations of the Methyl Acetate Moiety
As previously mentioned, a key advantage of using Methyl 2-(piperazin-1-yl)acetate is the ability to further transform the methyl ester.
Protocol: Saponification of the Methyl Ester
Materials:
-
N-substituted Methyl 2-(piperazin-1-yl)acetate derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-substituted Methyl 2-(piperazin-1-yl)acetate derivative in a mixture of THF and water.
-
Add a solution of LiOH or NaOH (1.5 - 3.0 eq) in water.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding carboxylic acid.
Conclusion
This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its bifunctional nature allows for its strategic incorporation into complex molecular architectures through robust and well-established synthetic methodologies. The ability to unmask a carboxylic acid from the methyl ester at a later stage provides a powerful tool for modular drug design and the generation of compound libraries for structure-activity relationship studies. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important synthetic intermediate in the quest for novel and more effective kinase inhibitor-based therapies.
References
Application Note & Protocols: Leveraging Methyl 2-(piperazin-1-yl)acetate Dihydrochloride in Fragment-Based Screening Campaigns
Introduction: The Strategic Value of the Piperazine Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, complementary approach to traditional high-throughput screening (HTS) for identifying novel chemical matter for challenging drug targets.[1][2] By screening small, low-molecular-weight molecules, FBDD allows for a more efficient exploration of chemical space, often yielding higher quality hits that can be optimized into potent, drug-like candidates.[3][4] Within the vast landscape of available fragments, certain scaffolds reappear due to their favorable physicochemical properties and synthetic tractability. The piperazine ring is one such "privileged scaffold," widely recognized in medicinal chemistry for its ability to improve aqueous solubility, modulate basicity, and provide a rigid conformational anchor for pharmacophoric elements.[5][6]
This guide focuses on a specific, high-value fragment: Methyl 2-(piperazin-1-yl)acetate dihydrochloride . This compound combines the advantageous piperazine core with a methyl acetate group, offering a unique combination of hydrogen bond acceptors and a cationic center (at physiological pH) that makes it an excellent probe for diverse protein binding pockets. Its dihydrochloride salt form is anticipated to confer high aqueous solubility, a critical prerequisite for the biophysical screening techniques central to FBDD.[7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the fragment's properties, detailed step-by-step protocols for its application in primary screening campaigns using Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmatory protocols using X-ray crystallography. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific targets and workflows.
Fragment Profile: this compound
A thorough understanding of a fragment's physicochemical properties is the foundation of a successful screening campaign. These properties dictate its behavior in solution and its potential for forming meaningful interactions with a biological target.
| Property | Value | Significance in FBDD |
| IUPAC Name | methyl 2-piperazin-1-ylacetate;dihydrochloride | Standardized chemical identifier. |
| CAS Number | 179689-65-7 | Unique registry number for identification.[8] |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 231.12 g/mol | Falls well within the "Rule of Three" (MW ≤ 300 Da), ensuring higher probability of fitting into small binding pockets and better ligand efficiency.[3][7] |
| Hydrogen Bond Donors | 2 (protonated piperazine nitrogens) | Provides directional interactions critical for binding affinity and specificity. |
| Hydrogen Bond Acceptors | 2 (carbonyl and ester oxygens) | Offers additional points for specific hydrogen bonding with the protein target. |
| Physical Form | Solid | Typical for salt forms, allowing for accurate weighing and stock solution preparation. |
| Storage | 2-8°C, inert atmosphere | Ensures long-term stability and prevents degradation.[9] |
| Predicted Solubility | High in aqueous buffers | The dihydrochloride salt form significantly enhances solubility, which is crucial for high-concentration screening required by biophysical methods like SPR and NMR to detect weak binding events.[7] |
FBDD Campaign Workflow: From Hit Identification to Validation
A typical FBDD campaign is a multi-step process designed to identify, validate, and characterize fragment hits. The workflow ensures that hits are genuine binders and provides a clear path for subsequent structure-based drug design.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for detecting the weak binding affinities typical of fragments.[10][11] It provides real-time kinetic data and is amenable to relatively high throughput.
Causality and Rationale:
-
Immobilization Strategy: The target protein is immobilized on the sensor chip. This orientation allows for the detection of fragment binding as a change in mass on the chip surface. A control flow cell is crucial to subtract non-specific binding and bulk refractive index changes.
-
Concentration Range: Fragments are screened at high concentrations (typically 100 µM - 1 mM) because their affinities are often weak (in the µM to mM range). The high solubility of this compound is a major advantage here.
-
DMSO Matching: Precise matching of DMSO concentration between the running buffer and the fragment solutions is critical to minimize false positives arising from refractive index mismatches.[12]
Step-by-Step SPR Protocol
-
Protein Immobilization:
-
Equilibrate a CM5 (or similar) sensor chip with running buffer (e.g., HBS-EP+, pH 7.4).
-
Activate the surface of two flow cells (one for the target, one as a reference) with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Inject the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the target flow cell to achieve a desired immobilization level (e.g., 8,000-10,000 Response Units).
-
Deactivate both flow cells with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a working screening solution by diluting the stock solution into running buffer to a final concentration of 500 µM. Ensure the final DMSO concentration is identical to that of the running buffer (e.g., 1%).
-
-
Screening Assay:
-
Equilibrate the system with running buffer containing the matched DMSO concentration.
-
Perform several buffer-only injections to ensure a stable baseline.
-
Inject the 500 µM fragment solution over both the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
After each cycle, perform a surface regeneration step if necessary (e.g., a short pulse of 50 mM NaOH or low pH glycine), ensuring it does not denature the immobilized protein.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal from the target flow cell signal.
-
Subtract the signal from a buffer-only injection (double referencing).
-
A positive, dose-dependent binding response that follows a 1:1 binding model is considered a preliminary hit.
-
Calculate the Ligand Efficiency (LE) for confirmed hits to prioritize fragments for follow-up.
-
Protocol 2: Primary Screening & Hit Validation via NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD, capable of reliably detecting weak binding events and providing structural information about the binding site.[13][14] Both ligand-observed and protein-observed methods are commonly used.
Causality and Rationale:
-
Protein-Observed NMR (¹H-¹⁵N HSQC): This is the gold standard for FBDD.[15] By monitoring chemical shift perturbations (CSPs) in the spectrum of an isotope-labeled protein upon fragment addition, one can simultaneously identify a hit, locate its binding site (if assignments are known), and determine its affinity.[13] This method is highly robust and provides a low false-positive rate.
-
Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD): This method is useful when isotope labeling of the protein is not feasible. It detects binding by observing the transfer of saturation from the protein to the bound ligand. It is highly sensitive but more prone to false positives than protein-observed methods.[16]
Step-by-Step Protein-Observed (¹H-¹⁵N HSQC) NMR Protocol
-
Sample Preparation:
-
Express and purify uniformly ¹⁵N-labeled target protein.
-
Prepare a 50 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 5-10% D₂O).
-
Prepare a concentrated stock solution (e.g., 200 mM) of this compound in the same NMR buffer.
-
-
Acquiring Reference Spectrum:
-
Record a baseline ¹H-¹⁵N HSQC spectrum of the protein-only sample. This spectrum serves as the reference against which all changes will be measured.
-
-
Screening:
-
Add the fragment stock solution to the protein sample to a final concentration of 500 µM (a 10-fold excess).
-
Allow the sample to equilibrate for 10-15 minutes.
-
Record a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis and Hit Identification:
-
Overlay the reference and fragment-containing spectra.
-
A significant chemical shift perturbation (CSP) or line broadening of specific peaks in the protein spectrum indicates binding.
-
The residues experiencing the largest CSPs correspond to the binding site of the fragment.
-
Self-Validation: The observation of specific, localized CSPs rather than global, non-specific changes or protein precipitation validates the binding event as specific.
-
-
Affinity Determination (Titration):
-
For confirmed hits, perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra at a constant protein concentration while incrementally increasing the fragment concentration.
-
Plot the magnitude of the CSPs for affected residues against the fragment concentration.
-
Fit the resulting binding isotherm to a suitable equation to calculate the dissociation constant (Kd).
-
Caption: Workflow for determining fragment affinity (Kd) using NMR titration.
Protocol 3: Structural Validation via X-ray Crystallography
X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution.[17][18] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[19]
Causality and Rationale:
-
Crystal Soaking: This is the most common method for obtaining fragment-bound structures. Pre-grown crystals of the apo-protein are transferred to a solution containing a high concentration of the fragment. The fragment's small size allows it to diffuse through the crystal lattice and into the binding site without disrupting the crystal packing. The high solubility of this compound is again a key enabler.[17]
Step-by-Step Crystal Soaking Protocol
-
Apo-Protein Crystallization:
-
Grow high-quality crystals of the target protein using a standard method such as vapor diffusion (sitting or hanging drop). Optimize crystallization conditions to produce robust crystals that can withstand the soaking process.
-
-
Soaking Solution Preparation:
-
Prepare a cryo-protectant solution that is compatible with the crystallization condition.
-
Dissolve this compound directly into the cryo-protectant solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.
-
-
Fragment Soaking:
-
Using a cryo-loop, carefully transfer an apo-protein crystal from its growth drop into the fragment-containing soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to several hours. The optimal time is dependent on the crystal packing and the binding kinetics.
-
-
Crystal Harvesting and Data Collection:
-
After soaking, loop the crystal and flash-cool it in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.
-
Self-Validation: A well-defined electron density for the fragment that makes chemically sensible interactions (e.g., hydrogen bonds, salt bridges) with the protein validates the binding mode. The piperazinium cation, for instance, would be expected to interact with acidic residues like aspartate or glutamate.
-
Conclusion
This compound represents a high-quality, versatile fragment for FBDD campaigns. Its favorable physicochemical properties, particularly its high solubility and balanced distribution of hydrogen bond donors and acceptors, make it an ideal candidate for screening against a wide range of protein targets. The protocols detailed in this guide provide a robust framework for its application in primary screening with SPR and NMR, and for structural validation with X-ray crystallography. By understanding the rationale behind each step, researchers can effectively integrate this valuable fragment into their drug discovery pipelines, accelerating the journey from initial hit to optimized lead compound.
References
- 1. drughunter.com [drughunter.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 179689-65-7|this compound| Ambeed [ambeed.com]
- 9. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]
- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 17. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 18. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 19. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Methyl 2-(piperazin-1-yl)acetate dihydrochloride for N-Terminal Peptide Modification in Solid-Phase Peptide Synthesis
Abstract
The strategic modification of peptides is a critical aspect of modern drug discovery and chemical biology, enabling the enhancement of therapeutic properties such as stability, solubility, and target affinity. The piperazine heterocycle is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its presence in numerous FDA-approved drugs.[1][2] This guide provides a detailed application note and experimental protocols for the use of Methyl 2-(piperazin-1-yl)acetate dihydrochloride as a versatile reagent for the N-terminal modification of peptides during solid-phase peptide synthesis (SPPS). We present a robust on-resin acylation strategy, including the necessary prerequisite step of converting the reagent to its active carboxylic acid form, detailed coupling protocols, and final cleavage and characterization methods. This approach allows for the seamless incorporation of a piperazinylacetyl moiety, offering a novel avenue for modulating the physicochemical and biological characteristics of synthetic peptides.
Introduction: The Role of Piperazine in Peptide Science
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, provides a robust and automatable method for assembling peptides.[3] A key advantage of SPPS is the ability to perform chemical modifications on the peptide while it remains anchored to the insoluble resin support.[4][5] N-terminal modification is a particularly attractive strategy as it often allows for the attachment of various functionalities without disrupting the core peptide sequence responsible for biological activity.[4][6][7]
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms that confer unique structural and physicochemical properties, including increased polarity, structural rigidity, and the capacity for hydrogen bonding.[2] These attributes often translate to improved water solubility and favorable absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.[2] While piperazine and its derivatives are commonly used as safer and efficient alternatives to piperidine for Fmoc deprotection in SPPS[8][9], its incorporation as a structural component of a peptide offers distinct advantages.
This compound provides a direct route to introduce the (piperazin-1-yl)acetyl group. This modification can serve multiple purposes:
-
Enhanced Hydrophilicity: The polar piperazine ring can significantly increase the aqueous solubility of hydrophobic peptides.
-
Pharmacokinetic Modulation: The piperazine moiety can alter metabolic stability and cell permeability.
-
Scaffold for Further Derivatization: The secondary amine within the newly introduced piperazine ring can serve as a handle for subsequent orthogonal modifications.
This document details the primary application of this reagent: as a capping agent for the N-terminus of a resin-bound peptide.
Physicochemical & Handling Data
Proper handling and understanding of the reagent's properties are crucial for successful and safe implementation.
| Property | Value | Source |
| Chemical Name | This compound | Ambeed[10] |
| CAS Number | 179689-65-7 | Ambeed[10] |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | Ambeed[10] |
| Molecular Weight | 231.12 g/mol | Ambeed[10] |
| Physical Form | Solid | Sigma-Aldrich[11] |
| Storage | Store at 2-8°C under an inert atmosphere. | Sigma-Aldrich[11][12] |
| Key Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Ambeed[10] |
| Solubility | Soluble in water and polar organic solvents like DMF upon neutralization. | General Knowledge |
Note: The dihydrochloride salt must be neutralized before use in coupling reactions to unmask the nucleophilic amine and prepare the corresponding carboxylic acid.
Principle of Application: On-Resin N-Terminal Acylation
The core strategy involves a two-stage process. First, the commercially supplied this compound must be converted to the active coupling species, 2-(piperazin-1-yl)acetic acid. The methyl ester is hydrolyzed (saponified) to a carboxylate, and the hydrochloride salt is neutralized. This "activated" building block is then coupled to the free N-terminal amine of the fully assembled, resin-bound peptide using standard peptide coupling reagents. This entire workflow occurs before the final cleavage of the peptide from the solid support.
The logical workflow for this modification is visualized below.
Caption: Workflow for N-terminal peptide modification.
Detailed Experimental Protocols
These protocols assume the use of standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjust reagent quantities accordingly for different scales.
Protocol 1: Preparation of 2-(piperazin-1-yl)acetic acid
Causality Behind Choices: The commercially available reagent is a methyl ester dihydrochloride salt. The ester must be hydrolyzed to a carboxylic acid to be activated for amide bond formation. The hydrochloride must be neutralized to free the piperazine nitrogens. Lithium hydroxide (LiOH) is a common reagent for mild saponification.
Materials:
-
This compound (e.g., 115.6 mg, 0.5 mmol, 5 eq. to peptide)
-
Lithium hydroxide (LiOH) monohydrate (42 mg, 1.0 mmol, 10 eq.)
-
Tetrahydrofuran (THF) and Water
-
1N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a mixture of THF:Water (e.g., 2:1, 3 mL).
-
Add LiOH monohydrate to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the solution to pH ~6-7 with 1N HCl. Caution: Do not over-acidify, as this will protonate the piperazine nitrogens, making them non-nucleophilic.
-
Extract the aqueous solution with DCM (3 x 10 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(piperazin-1-yl)acetic acid as a solid or oil.
-
Verify the mass of the product by ESI-MS. Expected [M+H]⁺: 145.09.
Protocol 2: On-Resin N-Terminal Coupling
Causality Behind Choices: This protocol follows a standard, robust coupling procedure used in SPPS.[13][14] HBTU is a highly efficient coupling reagent that minimizes side reactions.[14] DIPEA is a non-nucleophilic base used to activate the carboxylic acid and maintain basic conditions for the coupling.[14] A Kaiser test is a reliable qualitative method to confirm the completion of the coupling by detecting free primary amines.[15]
Materials:
-
Peptide-resin with a free N-terminus (0.1 mmol)
-
2-(piperazin-1-yl)acetic acid (from Protocol 1, ~72 mg, 0.5 mmol, 5 eq.)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (189 mg, 0.5 mmol, 5 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (174 µL, 1.0 mmol, 10 eq.)
-
N,N-Dimethylformamide (DMF), SPPS grade
-
Dichloromethane (DCM), SPPS grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin (post-final Fmoc deprotection and washing) in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Activation: In a separate vial, dissolve 2-(piperazin-1-yl)acetic acid and HBTU in DMF (~2 mL). Add DIPEA and vortex for 1-2 minutes. This is the pre-activation step.
-
Coupling: Add the activated solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.
-
Troubleshooting: If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the solution, wash the resin with DMF, and repeat the coupling with a freshly prepared activated solution.
-
Final Wash: Once the coupling is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (5x), DCM (3x), and finally Methanol (3x) to remove all soluble reagents and by-products. Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Deprotection
Causality Behind Choices: A standard TFA "cocktail" is used for the final cleavage from the resin and simultaneous removal of acid-labile side-chain protecting groups.[16][17] Scavengers like water and TIS (triisopropylsilane) are included to trap reactive carbocations generated during the deprotection process, preventing side reactions with sensitive residues like Trp or Met.[17]
Materials:
-
Modified peptide-resin (from Protocol 2)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dry, modified peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Analytical Characterization
Causality Behind Choices: RP-HPLC is the gold standard for assessing the purity of synthetic peptides, while Mass Spectrometry provides definitive confirmation of the peptide's identity by verifying its molecular weight.[12]
Procedure:
-
Purity Analysis (RP-HPLC):
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Analyze using a C18 column with a standard water/acetonitrile gradient.
-
Integrate the peak corresponding to the full-length product to determine purity.
-
-
Identity Confirmation (Mass Spectrometry):
-
Analyze the dissolved peptide using ESI-MS or MALDI-TOF.
-
Compare the observed mass with the theoretical calculated mass of the N-terminally modified peptide. The mass addition from the (piperazin-1-yl)acetyl moiety is 126.08 Da (C₆H₁₀N₂O).
-
Integrated Synthesis and Modification Workflow
The following diagram illustrates the complete SPPS process, integrating the N-terminal modification step.
Caption: Complete SPPS workflow with N-terminal modification.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2 | CID 12957460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 179689-65-7|this compound| Ambeed [ambeed.com]
- 10. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]
- 11. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;hydrochloride | C22H28Cl2N2O3 | CID 163203243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 82516-17-4|Methyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]
- 17. 1stsci.com [1stsci.com]
Application Note: Derivatization Strategies for the Quantitative Analysis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
Methyl 2-(piperazin-1-yl)acetate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a starting material or intermediate, its purity must be rigorously controlled, and its presence as a potential impurity in final drug products must be accurately quantified.[1][2][3] The dihydrochloride salt form of this compound, while improving stability and handling, presents significant analytical challenges. Its high polarity, low volatility, and lack of a strong chromophore make direct analysis by common chromatographic techniques like Gas Chromatography (GC) and Reverse-Phase High-Performance Liquid Chromatography (HPLC) with UV detection difficult.[2][3][4]
Chemical derivatization offers a robust solution to these challenges by chemically modifying the analyte to improve its analytical properties.[5][6] This application note provides detailed protocols for two distinct derivatization strategies for Methyl 2-(piperazin-1-yl)acetate: silylation for GC-Mass Spectrometry (GC-MS) and acylation with a fluorophore for HPLC with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS) .
The Rationale for Derivatization
The primary goal of derivatization in this context is to overcome the inherent physicochemical limitations of Methyl 2-(piperazin-1-yl)acetate for chromatographic analysis. The piperazine moiety contains two secondary amine groups, which are the primary sites for derivatization.
-
For GC-MS Analysis: The high polarity and low volatility of the analyte prevent it from being readily transferred into the gas phase, a prerequisite for GC analysis. Silylation replaces the active hydrogens on the amine groups with non-polar trimethylsilyl (TMS) groups.[7][8][9] This transformation significantly increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC.[8]
-
For HPLC-FLD/LC-MS Analysis: While the analyte can be analyzed by some LC methods, its lack of a strong UV-absorbing chromophore limits the sensitivity of UV-based detection. Derivatization with a reagent containing a fluorophore introduces a highly fluorescent tag to the molecule, enabling highly sensitive detection by fluorescence.[10][11] Furthermore, acylation can improve the chromatographic behavior of the analyte on reverse-phase columns and enhance its ionization efficiency for LC-MS analysis.[5][12]
Protocol I: Silylation for GC-MS Analysis
This protocol details the derivatization of Methyl 2-(piperazin-1-yl)acetate dihydrochloride using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for subsequent analysis by GC-MS. BSTFA is a powerful silylating agent suitable for primary and secondary amines.[9][13][14] The addition of TMCS as a catalyst ensures the efficient derivatization of the hindered amine groups.[8][13]
Experimental Workflow: Silylation
Caption: Silylation workflow for GC-MS analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial.
-
Add 500 µL of pyridine. Pyridine acts as a solvent and a scavenger for the HCl released during the reaction, driving the equilibrium towards the derivatized product.
-
Evaporate the pyridine to dryness under a gentle stream of nitrogen at room temperature. This step is crucial to remove any residual water, which can consume the silylating reagent.[8]
-
-
Derivatization Reaction:
-
Sample Analysis:
-
Cool the vial to room temperature.
-
Directly inject 1 µL of the derivatized sample into the GC-MS system.
-
Expected Results & Data
The derivatization reaction will yield the di-TMS derivative of Methyl 2-(piperazin-1-yl)acetate. The resulting compound will be significantly more volatile and thermally stable, producing a sharp, well-defined peak in the gas chromatogram. Mass spectrometric analysis in electron ionization (EI) mode will show a characteristic fragmentation pattern, often with a prominent ion corresponding to the loss of a methyl group (M-15) or a tert-butyldimethylsilyl group in the case of TBDMS derivatives.[7]
| Parameter | Undivatized Analyte | Silylated Derivative |
| Volatility | Low | High |
| Thermal Stability | Poor | Excellent |
| GC Peak Shape | Poor to None | Sharp, Symmetrical |
| Detection | Not amenable to GC | Readily detected by MS |
Protocol II: Fluorescent Labeling for HPLC-FLD/LC-MS Analysis
This protocol describes the derivatization of this compound with Dansyl Chloride (DNS-Cl) for analysis by HPLC with fluorescence detection or LC-MS. Dansyl chloride reacts with primary and secondary amines under basic conditions to form highly fluorescent sulfonamide derivatives.[3][10][11] This method provides excellent sensitivity for quantifying trace levels of the analyte.
Experimental Workflow: Fluorescent Labeling
Caption: Fluorescent labeling workflow for HPLC analysis.
Step-by-Step Protocol
-
Reagent Preparation:
-
Sample Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL. Further dilute with water to the desired working concentration.
-
Bicarbonate Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 9.0 with NaOH. The basic pH is necessary for the deprotonation of the amine, facilitating the nucleophilic attack on the dansyl chloride.[17]
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of Dansyl Chloride in acetonitrile. This solution should be prepared fresh.
-
Quenching Solution: Prepare a 2% (v/v) solution of methylamine in water.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the sample solution with 100 µL of the 0.1 M sodium bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark. The reaction is light-sensitive.
-
After incubation, add 50 µL of the methylamine solution to quench the reaction by consuming any excess Dansyl Chloride.
-
-
Sample Analysis:
-
Filter the resulting solution through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC-FLD or LC-MS system.
-
Expected Results & Data
The dansylated derivative of Methyl 2-(piperazin-1-yl)acetate will be highly fluorescent, allowing for very low limits of detection (LOD) and quantification (LOQ).[2][3] The derivatized product will also be more hydrophobic, leading to better retention on C18 and other reverse-phase columns.
| Parameter | Undivatized Analyte | Dansylated Derivative |
| UV Absorbance | Weak | Strong |
| Fluorescence | None | Strong (Ex: ~340 nm, Em: ~520 nm) |
| RP-HPLC Retention | Poor | Good |
| Sensitivity | Low | High |
Method Validation Considerations
Any analytical method developed using these derivatization protocols must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[20]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
For impurity quantification, accuracy can be determined by analyzing samples spiked with known amounts of the impurity.[20][21]
Conclusion
The derivatization of this compound is an essential step for its accurate and sensitive quantification in various sample matrices. Silylation with BSTFA is a reliable method for rendering the analyte suitable for GC-MS analysis by increasing its volatility and thermal stability. For applications requiring high sensitivity, derivatization with Dansyl Chloride provides a highly fluorescent product that is ideal for HPLC-FLD and LC-MS analysis. The choice of derivatization strategy will depend on the specific analytical requirements, available instrumentation, and the desired level of sensitivity. Proper method validation is crucial to ensure the reliability of the obtained results.[18]
References
- 1. cormica.com [cormica.com]
- 2. jocpr.com [jocpr.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.syngeneintl.com [cdn.syngeneintl.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Réactifs de silylation | Thermo Fisher Scientific [thermofisher.com]
- 14. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. scholars.direct [scholars.direct]
- 16. scholars.direct [scholars.direct]
- 17. resources.biomol.com [resources.biomol.com]
- 18. wjarr.com [wjarr.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. sps.nhs.uk [sps.nhs.uk]
A Stability-Indicating HPLC Method for Purity Determination of Methyl 2-(piperazin-1-yl)acetate dihydrochloride
An Application Note from the Senior Application Scientist
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity for Methyl 2-(piperazin-1-yl)acetate dihydrochloride. The methodology is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing. The protocol has been developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document provides a comprehensive guide, including the scientific rationale behind the method development, detailed experimental protocols for validation and forced degradation studies, and clear instructions for data interpretation.
Introduction and Method Rationale
This compound is a piperazine derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry due to its high resolution and sensitivity.[3][4] This application note details a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and stability-indicating.
Physicochemical Properties and Chromatographic Strategy
The logical development of an HPLC method is predicated on the physicochemical characteristics of the analyte.
| Property | Value / Structure | Implication for HPLC Method |
| Chemical Structure | ![]() | The presence of two basic nitrogen atoms and a polar ester group makes the molecule highly polar and water-soluble.[5] |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl (or C₇H₁₆Cl₂N₂O₂) | Molecular Weight: 231.12 g/mol |
| pKa Values | Piperazine has two pKa values for its conjugate acids: pKa₁ ≈ 9.7 and pKa₂ ≈ 5.3.[5][6] | To ensure consistent protonation and retention on a reversed-phase column, the mobile phase pH must be controlled. A pH of ~3.0 is ideal, keeping both nitrogens fully protonated. |
| UV Absorbance | The piperazine ring lacks a significant chromophore, resulting in poor UV absorbance at higher wavelengths.[7][8] | Detection must be performed at a low wavelength (e.g., 210 nm) where the molecule exhibits some absorbance. A Photodiode Array (PDA) detector is recommended to confirm peak purity. |
| Solubility | Freely soluble in water.[5] | Simplifies the preparation of standard and sample solutions using an aqueous-based diluent. |
Causality behind Experimental Choices:
-
Reversed-Phase Chromatography: Chosen for its robustness and suitability for polar, ionizable compounds when using an acidic mobile phase.
-
Acidic Mobile Phase (pH 3.0): The pKa values of the piperazine nitrogens necessitate an acidic mobile phase to maintain the analyte in a single, fully protonated state. This prevents peak splitting and tailing, ensuring sharp, symmetrical peaks.
-
C18 Column: A standard C18 column provides the necessary hydrophobic stationary phase for retaining the protonated analyte. The methyl acetate moiety provides sufficient hydrophobicity for retention, which can sometimes be a challenge for simple piperazine compounds.[9]
-
Gradient Elution: A gradient of acetonitrile in an acidic buffer allows for the efficient elution of the main analyte while also separating it from potential non-polar impurities that might be strongly retained under isocratic conditions.
-
UV Detection at 210 nm: This wavelength is a pragmatic choice to achieve adequate sensitivity for a compound lacking a strong chromophore.
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695 with 2998 PDA detector).
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Phenomenex Luna C18).
-
Chemicals:
-
This compound Reference Standard (Purity ≥ 99.5%).
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).
-
Orthophosphoric Acid (AR Grade).
-
Water (Milli-Q or equivalent HPLC grade).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA at 210 nm |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Method Validation Protocol (ICH Q2(R1))
Method validation is a formal process that proves an analytical method is suitable for its intended purpose.[10] The following parameters must be assessed as per ICH Q2(R1) guidelines.[1][2]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. uregina.ca [uregina.ca]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: Structural and Purity Analysis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride and its Reaction Products using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) analysis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride, a versatile building block in pharmaceutical synthesis. We address the specific challenges associated with analyzing this water-soluble, hygroscopic salt and its potential reaction products. Detailed, field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, HSQC), and spectral interpretation are presented. This guide is intended for researchers, chemists, and quality control analysts in the drug development and chemical synthesis sectors, offering insights into ensuring the structural integrity and purity of this important intermediate.
Introduction: The Challenge of Analyzing Piperazine Intermediates
Methyl 2-(piperazin-1-yl)acetate is a key synthetic intermediate whose bifunctional nature—a secondary amine, a tertiary amine, and an ester—allows for a wide range of chemical modifications.[1] It is frequently used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] The compound is typically supplied and handled as a dihydrochloride salt to improve its stability and handling characteristics.
However, the analysis of this compound and its subsequent reaction mixtures presents several challenges:
-
Hygroscopicity and Solubility: The dihydrochloride salt is highly soluble in water but less so in common deuterated organic solvents, dictating the use of D₂O, which can obscure labile N-H and O-H protons.
-
Complex NMR Spectra: The piperazine ring can exist in different chair conformations, and rotation around the N-C bonds can be restricted, leading to broadened signals or even distinct sets of peaks for seemingly equivalent protons.[3][4][5]
-
Potential for Side Reactions: The ester functionality is susceptible to hydrolysis, and the secondary amine is a nucleophilic site for unintended alkylation or acylation reactions.[6][7]
This guide provides a systematic NMR-based approach to confidently identify the parent compound, quantify its purity, and characterize common reaction products and impurities.
Predicted NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -OCH₃ (Methyl Ester) | ~3.80 (s, 3H) | ~53.0 | Singlet, characteristic of methyl esters. |
| -CH₂ -COO (Methylene) | ~3.90 (s, 2H) | ~58.0 | Singlet adjacent to carbonyl and tertiary amine. |
| Piperazine -CH₂ - (x4) | 3.40 - 3.80 (m, 8H) | 48.0 - 52.0 | Complex multiplet due to protonation and ring conformation. May appear as two or more distinct signals. |
Note: Chemical shifts are estimates and can be influenced by concentration, pH, and temperature. An internal standard like DSS is recommended for precise referencing.[10]
Experimental Protocols
NMR Sample Preparation (Aqueous)
Causality: Due to the dihydrochloride salt form, D₂O is the solvent of choice. Proper sample preparation is critical to obtain high-resolution spectra, as particulate matter or paramagnetic impurities can degrade spectral quality.[10][11]
Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[12]
-
Solvent Addition: Add 0.6 mL of high-purity D₂O (99.9% D or higher) containing a suitable internal reference standard (e.g., 0.05% w/w DSS or TSP).
-
Dissolution: Vortex the vial gently until the sample is fully dissolved. The solution should be clear and free of any solid particles.[11]
-
Filtration & Transfer: Filter the solution through a pipette plugged with a small amount of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[13][14] This removes any microparticulates that can interfere with magnetic field homogeneity.
-
Final Volume Check: Ensure the final sample height in the NMR tube is at least 4 cm (approx. 0.5-0.6 mL) to be within the active detection region of the NMR probe.[11][12]
NMR Data Acquisition
Workflow:
Caption: Standard NMR workflow for structural elucidation.
Parameters:
-
¹H NMR: A standard single-pulse experiment is usually sufficient. A spectral width of 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds are recommended. For quantitative analysis, ensure the relaxation delay is at least 5 times the longest T₁ of interest.
-
¹³C NMR: A proton-decoupled experiment with a wider spectral width (e.g., 220 ppm) is standard. Due to the lower sensitivity of the ¹³C nucleus, a higher sample concentration and more scans are required.[10]
-
2D COSY (Correlation Spectroscopy): This experiment is invaluable for confirming which protons are coupled to each other, helping to trace the connectivity within the piperazine ring and confirm assignments.[15][16]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive C-H assignments and greatly aiding in distinguishing between similar chemical environments.[15][17]
Analysis of Potential Reaction Products and Impurities
NMR is a powerful tool for identifying and quantifying products and impurities formed during reactions involving Methyl 2-(piperazin-1-yl)acetate. The following are common species to monitor.
Ester Hydrolysis Product
The most common side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(piperazin-1-yl)acetic acid.[18][19][20]
Caption: Common hydrolysis reaction pathway.
NMR Signatures of Hydrolysis:
-
Disappearance of the -OCH₃ signal: The sharp singlet around 3.80 ppm will decrease in intensity or disappear completely.
-
Appearance of a Methanol Signal: A new singlet for methanol will appear (in D₂O, this is typically around 3.35 ppm).
-
Shift of Adjacent Methylene Protons: The methylene protons adjacent to the new carboxylate group may experience a slight upfield or downfield shift depending on the pH of the solution.
N-Acylation or N-Alkylation Products
The secondary amine of the piperazine ring is a nucleophile and can react with electrophiles like acyl chlorides or alkyl halides.[1][6][7]
NMR Signatures of N-Substitution:
-
Loss of the N-H proton: In non-deuterated solvents, the N-H signal would disappear. In D₂O, this is not observable, but the impact on adjacent carbons and protons is key.
-
Symmetry Breaking: If a substituent is added to the secondary amine, the chemical equivalence of the piperazine ring's methylene groups is lost. This results in a more complex and dispersed set of signals in both the ¹H and ¹³C spectra, often with four distinct multiplets for the eight piperazine protons.[3][4]
-
Appearance of New Signals: Signals corresponding to the newly introduced acyl or alkyl group will be present. For example, an N-acetyl group would show a new methyl singlet around 2.1 ppm.
Table 2: Diagnostic NMR Signals for Common Reaction Products in D₂O.
| Product / Impurity | Key ¹H NMR Signal(s) | Key ¹³C NMR Signal(s) |
| Hydrolysis Product | Disappearance of -OCH₃ (~3.80 ppm). Appearance of Methanol (~3.35 ppm). | Disappearance of -OCH₃ (~53.0 ppm). Shift in carbonyl carbon signal. |
| N-Acetyl Product | Appearance of -COCH₃ singlet (~2.1 ppm). More complex piperazine signals (3.0-4.0 ppm). | Appearance of -COCH₃ (~22.0 ppm) and amide C=O (~172.0 ppm). More complex piperazine signals. |
| Starting Piperazine | Presence of a singlet at ~2.9 ppm (in D₂O) for the 4 equivalent CH₂ groups. | Single peak for piperazine carbons around 45 ppm. |
Conclusion
NMR spectroscopy is an indispensable technique for the unambiguous structural verification and purity assessment of this compound and its reaction mixtures. By employing a systematic approach that includes careful, aqueous-based sample preparation and a combination of 1D and 2D NMR experiments, researchers can overcome the inherent analytical challenges posed by this compound. This application note provides the foundational protocols and interpretive knowledge necessary to ensure the quality and integrity of this critical synthetic intermediate, thereby supporting the efficient development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. What products are formed when methyl piperazine reacts with esters? - Blog [zbwhr.com]
- 7. Reactions of Piperazines | Ambeed [ambeed.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. sites.bu.edu [sites.bu.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. youtube.com [youtube.com]
- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. redalyc.org [redalyc.org]
- 19. researchgate.net [researchgate.net]
- 20. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 2-(piperazin-1-yl)acetate dihydrochloride for CNS Drug Lead Generation
Introduction: The Piperazine Scaffold as a Privileged Structure in CNS Drug Discovery
The development of effective therapeutics for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine. A critical hurdle in this endeavor is the identification of small molecules capable of traversing the blood-brain barrier (BBB) to engage with their intended neural targets.[1] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, has emerged as a "privileged scaffold" in CNS drug design.[2] Its prevalence in numerous approved CNS drugs stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and the potential for multipolar interactions, which are crucial for both target engagement and a desirable pharmacokinetic profile.[2][3]
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of Methyl 2-(piperazin-1-yl)acetate dihydrochloride as a foundational fragment for generating novel CNS drug leads. We will explore its potential, outline a strategic screening cascade, provide detailed experimental protocols, and discuss subsequent lead optimization strategies.
Physicochemical Profile and CNS Drug-Likeness
Before embarking on a screening campaign, it is essential to assess the physicochemical properties of the starting fragment against established guidelines for CNS drug candidates.[1][4] An analysis of key descriptors for Methyl 2-(piperazin-1-yl)acetate reveals a promising profile for a CNS-penetrant molecule.
| Property | Value (Estimated) | CNS-Optimal Range | Reference |
| Molecular Weight (MW) | 194.66 g/mol (dihydrochloride) | 150 - 400 Da | [5] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | < 76 Ų | [1][4][6] |
| Hydrogen Bond Donors (HBD) | 2 (as dihydrochloride) | < 3 | [1][4] |
| Hydrogen Bond Acceptors (HBA) | 4 | < 7 | [5] |
| Calculated logP (ClogP) | -1.5 | -2.0 to 5.0 | [5] |
The low molecular weight and TPSA, coupled with a moderate number of hydrogen bond donors and acceptors, suggest that this compound possesses inherent characteristics favorable for crossing the blood-brain barrier.[1][4][5]
Hypothesized Biological Targets and Screening Strategy
The piperazine moiety is a common feature in ligands for a variety of CNS targets, including serotonin (5-HT) and dopamine receptors, as well as ion channels.[7][8][9] Given the structure of Methyl 2-(piperazin-1-yl)acetate, a primary hypothesis is its potential interaction with neurotransmitter systems that are frequently implicated in psychiatric and neurodegenerative disorders.
A tiered screening approach is recommended to efficiently evaluate the potential of this fragment and its subsequent derivatives.
Caption: A tiered screening workflow for CNS drug lead generation.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive permeability of Methyl 2-(piperazin-1-yl)acetate and its derivatives across the blood-brain barrier.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Porcine brain lipid extract
-
Dodecane
-
Test compounds and standards (e.g., propranolol for high permeability, theophylline for low permeability)
-
96-well UV-transparent microplates
-
Plate reader
Procedure:
-
Prepare Donor Plate: Dissolve test compounds and standards in PBS to a final concentration of 100 µM. Add 200 µL of each solution to the wells of a 96-well donor plate.
-
Coat PAMPA Plate: Prepare a 1% (w/v) solution of porcine brain lipid in dodecane. Carefully pipette 5 µL of this solution onto the filter membrane of each well in the acceptor plate.
-
Assemble PAMPA Sandwich: Place the acceptor plate onto the donor plate, ensuring the coated filters are in contact with the solutions in the donor wells.
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, carefully separate the plates. Transfer 150 µL from each donor and acceptor well to a 96-well UV-transparent plate.
-
Quantification: Determine the concentration of the compound in each well using a UV-Vis plate reader at the compound's λmax.
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability:
Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where [drug]equilibrium = ([drug]donor * VD + [drug]acceptor * VA) / (VA + VD)
Data Interpretation: Compounds with a Pe > 4.0 x 10⁻⁶ cm/s are considered to have high potential for BBB penetration.[10]
Protocol 2: In Vivo Assessment of Anxiolytic-Like Activity using the Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic-like effects of a lead compound in a rodent model. This is a suitable downstream assay for compounds showing activity at relevant CNS targets like serotonin receptors.[11]
Materials:
-
Elevated Plus Maze apparatus
-
Male Swiss mice (25-30 g)
-
Test compound, vehicle control, and positive control (e.g., Diazepam)
-
Video tracking software
Procedure:
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound (e.g., 10 mg/kg, intraperitoneally), vehicle, or positive control 30 minutes prior to testing.
-
EPM Test: Place a mouse at the center of the maze, facing one of the open arms.
-
Recording: Record the mouse's activity for 5 minutes using video tracking software. Key parameters to measure are:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters compared to the vehicle control group is indicative of an anxiolytic-like effect.[11]
Caption: A hypothesized pathway for anxiolytic action.
Lead Optimization Strategy
Initial hits from the screening cascade will likely require optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase.[3]
Key Modifications to Explore:
-
Ester to Amide Conversion: The methyl ester of the parent compound can be hydrolyzed and converted to a series of amides. This can improve metabolic stability and introduce new points for interaction with the target protein.
-
Substitution on the Piperazine Ring: The unsubstituted nitrogen of the piperazine ring is a key point for modification. Introducing various aryl or alkyl groups can significantly impact receptor affinity and selectivity. For example, arylpiperazine derivatives are known to have high affinity for 5-HT1A and 5-HT2A receptors.[8]
-
Scaffold Hopping: If the piperazine core demonstrates liabilities (e.g., off-target effects), related scaffolds like piperidine can be explored.[2][12]
Caption: A decision tree for lead optimization.
Conclusion
This compound represents a valuable starting point for a CNS drug discovery program. Its favorable physicochemical properties and the established precedent of the piperazine scaffold in CNS-active molecules provide a strong rationale for its exploration. The systematic application of the screening cascade and optimization strategies outlined in these notes will enable researchers to efficiently evaluate its potential and develop novel drug candidates for the treatment of debilitating neurological and psychiatric disorders.
References
- 1. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Ethyl2-(piperazin-1-yl)acetatedihydrochloride | C8H18Cl2N2O2 | CID 117920701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parallel Synthesis Using Methyl 2-(piperazin-1-yl)acetate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Piperazine Scaffold in High-Throughput Chemistry
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms at positions 1 and 4 provide opportunities for independent functionalization, allowing for precise control over a molecule's three-dimensional structure and biological activity. Furthermore, the piperazine moiety can enhance aqueous solubility and bioavailability, critical parameters in drug development.[2]
"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" is a particularly valuable building block for parallel synthesis, a technique essential for the rapid generation of compound libraries for high-throughput screening (HTS). This reagent offers a pre-installed ester functionality, which can be either carried through a synthetic sequence or later hydrolyzed to the corresponding carboxylic acid for further diversification. Its dihydrochloride salt form ensures stability and ease of handling, though it necessitates careful consideration of reaction conditions to liberate the reactive free amine.
These application notes provide a comprehensive guide to the effective use of "this compound" in parallel synthesis workflows, focusing on two key transformations: amide bond formation and reductive amination. The protocols are designed to be robust, scalable, and amenable to the high-throughput formats common in drug discovery.
Core Principle: In Situ Neutralization
A critical experimental consideration when using "this compound" is the need to neutralize the two hydrochloride salts to generate the free secondary amine required for nucleophilic attack. This is typically achieved by adding at least two equivalents of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), directly to the reaction mixture. The choice of base and its stoichiometry are crucial for reaction success.
Application I: Parallel Amide Library Synthesis
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[3] The following protocol details a robust method for the parallel synthesis of an N-acyl piperazine acetate library using "this compound" and a diverse set of carboxylic acids.
Causality in Experimental Design: The Role of HATU
For amide coupling in a high-throughput setting, efficiency and reliability are paramount. We recommend the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.[4] HATU is known for its high reactivity, fast reaction times, and low rates of epimerization, especially when compared to carbodiimide-based reagents.[4] The mechanism involves the rapid formation of a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the in situ-generated free piperazine amine.[4] The use of HATU is particularly advantageous for coupling challenging or sterically hindered substrates, which are often encountered in diverse compound libraries.
Workflow for Parallel Amide Synthesis
Caption: High-throughput workflow for parallel amide synthesis.
Detailed Protocol: Parallel Amide Coupling
This protocol is designed for a 96-well plate format.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Scavenger resin (e.g., Isocyanate resin for unreacted amine, Tris(2-aminoethyl)amine resin for unreacted carboxylic acid)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Preparation of Carboxylic Acid Plate:
-
To each well of a 96-well reaction block, add 0.1 mmol of a unique carboxylic acid.
-
Add 500 µL of anhydrous DMF to each well and agitate to dissolve.
-
-
Preparation of Reagent Master Mix:
-
In a separate vial, prepare a master mix sufficient for all reactions. For each reaction, you will need:
-
This compound (0.12 mmol, 1.2 equiv)
-
HATU (0.115 mmol, 1.15 equiv)
-
DIPEA (0.3 mmol, 3.0 equiv)
-
-
Dissolve these components in anhydrous DMF to a final concentration that allows for dispensing 500 µL per well. Note: 3.0 equivalents of DIPEA are used to neutralize the two equivalents of HCl from the starting material and one equivalent of acid generated during the HATU activation.
-
-
Reaction Initiation:
-
To each well of the carboxylic acid plate, add 500 µL of the reagent master mix.
-
Seal the reaction block with a chemically resistant sealing mat.
-
Agitate the reaction block at room temperature for 12-18 hours.
-
-
High-Throughput Work-up and Purification:
-
Quenching: Add 100 µL of water to each well to quench the reaction.
-
Scavenging: To each well, add isocyanate resin (to scavenge any excess free piperazine) and tris(2-aminoethyl)amine resin (to scavenge any unreacted activated carboxylic acid). The amount of resin should be in excess relative to the theoretical maximum of unreacted starting material.
-
Agitate the block for 4-6 hours at room temperature.
-
Filter the contents of each well through a filter plate to remove the scavenger resins.
-
The filtrate contains the desired amide product library. Analyze a representative selection of wells by LC-MS to confirm product formation and purity.
-
Quantitative Data Summary: Amide Coupling
| Parameter | Value | Rationale |
| Carboxylic Acid | 1.0 equiv | Limiting reagent |
| This compound | 1.2 equiv | Ensures complete consumption of the more diverse and valuable carboxylic acid library. |
| HATU | 1.15 equiv | Slight excess to drive the activation of the carboxylic acid. |
| DIPEA | 3.0 equiv | Neutralizes the dihydrochloride salt and the acid byproduct from HATU activation. |
| Solvent | Anhydrous DMF | Good solubility for a wide range of substrates and reagents. |
| Temperature | Room Temp. | Sufficient for most HATU couplings, avoids potential side reactions at elevated temperatures. |
| Time | 12-18 hours | Allows for completion of reactions with a wide range of substrate reactivities. |
| Expected Yield | 60-95% | Dependant on the specific carboxylic acid used. |
Application II: Parallel Reductive Amination Library Synthesis
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[5][6] This protocol outlines the synthesis of a library of N-alkylated piperazine acetates via reductive amination of "this compound" with a diverse set of aldehydes.
Causality in Experimental Design: The Role of Sodium Triacetoxyborohydride
For reductive amination in a parallel synthesis format, sodium triacetoxyborohydride (STAB) is the reducing agent of choice.[6] Unlike other hydride reagents, STAB is mild, tolerant of a wide range of functional groups, and does not reduce the aldehyde starting material at an appreciable rate. It selectively reduces the iminium ion formed in situ from the condensation of the amine and aldehyde. This selectivity minimizes side products and simplifies purification, which is critical for high-throughput workflows.
Workflow for Parallel Reductive Amination
Caption: High-throughput workflow for parallel reductive amination.
Detailed Protocol: Parallel Reductive Amination
This protocol is designed for a 96-well plate format.
Materials:
-
This compound
-
Library of diverse aldehydes
-
Sodium Triacetoxyborohydride (STAB)
-
DIPEA (N,N-Diisopropylethylamine)
-
1,2-Dichloroethane (DCE)
-
Scavenger resin (e.g., Aldehyde scavenger resin, such as aminomethylated polystyrene)
-
Solid-Phase Extraction (SPE) cartridges (e.g., SCX - Strong Cation Exchange)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Aldehyde Plate:
-
To each well of a 96-well reaction block, add 0.1 mmol of a unique aldehyde.
-
Add 500 µL of DCE to each well.
-
-
Preparation of Reagent Master Mix:
-
In a separate vial, prepare a master mix. For each reaction, you will need:
-
This compound (0.12 mmol, 1.2 equiv)
-
DIPEA (0.25 mmol, 2.5 equiv)
-
-
Dissolve these components in DCE. Note: Only enough base is added to free the amine. A catalytic amount of acid, often present as an impurity or added, facilitates iminium ion formation.
-
-
Reaction Initiation:
-
Add the reagent master mix to each well of the aldehyde plate.
-
Agitate for 10-15 minutes to allow for imine formation.
-
Add STAB (0.15 mmol, 1.5 equiv) to each well (can be added as a solid or as a slurry in DCE).
-
Seal the reaction block and agitate at room temperature for 12-24 hours.
-
-
High-Throughput Work-up and Purification:
-
Scavenging: Add an aldehyde scavenger resin to each well to remove any unreacted aldehyde. Agitate for 4-6 hours.
-
Filtration: Filter the reaction mixtures to remove the scavenger resin.
-
Solid-Phase Extraction (SPE):
-
Condition SCX cartridges with methanol.
-
Load the filtrate from each well onto a separate SCX cartridge. The basic product will be retained on the acidic resin.
-
Wash the cartridge with methanol to remove non-basic impurities.
-
Elute the desired product with a solution of 2M ammonia in methanol.
-
-
Evaporate the solvent to yield the final library of N-alkylated piperazine acetates.
-
Quantitative Data Summary: Reductive Amination
| Parameter | Value | Rationale |
| Aldehyde | 1.0 equiv | Limiting reagent |
| This compound | 1.2 equiv | Drives the reaction to completion. |
| DIPEA | 2.5 equiv | Sufficient to neutralize the dihydrochloride salt. |
| STAB | 1.5 equiv | Mild and selective reducing agent, excess ensures full reduction of the iminium intermediate. |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent suitable for reductive amination with STAB. |
| Temperature | Room Temp. | Mild conditions are generally sufficient. |
| Time | 12-24 hours | Accommodates a range of aldehyde reactivities. |
| Expected Yield | 50-90% | Dependant on the specific aldehyde used. |
Trustworthiness and Self-Validation
The protocols described above are designed as self-validating systems. The use of excess amine or coupling reagents, followed by a robust scavenging or SPE purification strategy, ensures that the final compounds are of high purity, regardless of minor variations in the reactivity of the diverse building blocks used in the library synthesis. For quality control, it is imperative to analyze a representative subset of the final library (e.g., 5-10%) by LC-MS and ¹H NMR to confirm the identity and purity of the products. This validation provides confidence in the integrity of the entire compound library.
References
- 1. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with Methyl 2-(piperazin-1-yl)acetate Dihydrochloride in Organic Solvents
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-(piperazin-1-yl)acetate dihydrochloride. This resource is designed to provide practical, in-depth solutions to common solubility issues encountered when using this compound in organic solvents. Our goal is to equip you with the knowledge and experimental workflows to overcome these challenges efficiently and effectively.
Introduction: Understanding the Solubility Hurdle
This compound is a valuable building block in medicinal chemistry and organic synthesis. However, its salt form, designed to enhance stability and aqueous solubility, presents a significant challenge when working in non-polar or moderately polar organic solvents. The dihydrochloride nature of the molecule means it is a salt, making it highly polar and crystalline. This high lattice energy and strong ionic interactions are the primary reasons for its poor solubility in many common organic solvents.[1][2]
This guide will walk you through the underlying chemical principles and provide a series of troubleshooting steps and frequently asked questions to address these solubility issues head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?
Answer:
The poor solubility of this compound in these solvents is fundamentally due to a mismatch in polarity. As a dihydrochloride salt, the compound is highly ionic and polar. Solvents like DCM, THF, and ethyl acetate are considered non-polar to moderately polar and lack the ability to effectively solvate the charged piperazinium and chloride ions. To achieve dissolution, the solvent molecules must overcome the strong electrostatic forces (lattice energy) holding the crystal structure together. These organic solvents are not efficient at doing so.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Q2: I need to perform a reaction in an aprotic solvent. How can I get the compound into solution?
Answer:
This is a very common scenario. You have three primary strategies, each with its own advantages and considerations:
Strategy 1: In-situ Free-Basing
This is often the most practical approach. By adding a suitable base, you neutralize the hydrochloride salt, generating the more organic-soluble free amine form of Methyl 2-(piperazin-1-yl)acetate.[5][6][7]
Experimental Protocol: In-situ Free-Basing
-
Setup: To your reaction vessel containing a magnetic stir bar, add your desired aprotic solvent (e.g., DCM, THF, Acetonitrile).
-
Addition of Salt: Add the this compound to the solvent. You will observe a suspension.
-
Base Addition: Slowly add at least 2.2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). The slight excess ensures complete neutralization.
-
Stirring: Allow the mixture to stir at room temperature. You should observe the solid gradually dissolving as the free amine is formed. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, will precipitate out as a white solid.
-
Filtration (Optional but Recommended): For a clean reaction, it is often best to filter off the precipitated ammonium salt before proceeding with the addition of other reagents.
-
Proceed: The resulting solution now contains the free amine and can be used in your subsequent reaction step.
Causality: The addition of the base removes the protons from the piperazine nitrogens, breaking the ionic character of the molecule. The resulting free amine is significantly less polar and more readily solvated by aprotic organic solvents.
Strategy 2: Use of a Highly Polar Aprotic Solvent
If your reaction conditions permit, switching to a more polar aprotic solvent can be a simple solution.
| Solvent | Dielectric Constant (Approx.) | Notes |
| Dichloromethane (DCM) | 9.1 | Poor solubility for salts |
| Tetrahydrofuran (THF) | 7.6 | Poor solubility for salts |
| Dimethylformamide (DMF) | 37 | Good solvating power for salts |
| Dimethyl Sulfoxide (DMSO) | 47 | Excellent solvating power for salts |
Considerations:
-
Reactivity: DMF and DMSO are not inert. DMF can be a source of dimethylamine at high temperatures, and DMSO can act as an oxidant under certain conditions. Ensure they are compatible with your reaction chemistry.
-
Work-up: These high-boiling point solvents can be difficult to remove during the reaction work-up.
Strategy 3: Phase Transfer Catalysis (PTC)
For biphasic reactions (e.g., aqueous/organic), a phase transfer catalyst can be employed to transport the piperazine reactant across the phase boundary.[8][9]
Mechanism of Action: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can exchange its counter-ion with the reactant in the aqueous phase. The resulting lipophilic ion pair can then travel into the organic phase to react.[8][10]
Caption: Phase Transfer Catalysis (PTC) mechanism.
Q3: Can I just add a little bit of a polar protic solvent like methanol to my aprotic solvent to aid dissolution?
Answer:
Yes, this technique, often referred to as using a "co-solvent," can be effective, but it requires careful consideration.
How it Works: A small amount of a polar protic solvent like methanol or ethanol can significantly increase the polarity of the bulk solvent system.[11][12] These protic solvents are particularly good at solvating both the cations (piperazinium) and the anions (chloride) through hydrogen bonding and dipole-dipole interactions, helping to break down the crystal lattice.
Experimental Protocol: Co-solvent Method
-
Suspend this compound in your primary aprotic solvent (e.g., 10 mL of THF).
-
While stirring, add methanol dropwise until the solid just dissolves.
-
Use the minimum amount of methanol necessary to achieve a clear solution.
Critical Considerations:
-
Reactivity of the Co-solvent: The primary drawback is the potential for the co-solvent to participate in the reaction. Methanol, being a nucleophile, can compete with your intended nucleophile or react with electrophilic reagents.
-
Impact on Reaction Kinetics: Changing the solvent system can alter reaction rates and potentially favor different reaction pathways.
This method is best suited for reactions where:
-
The reagents are not reactive with alcohols.
-
The reaction is robust to changes in solvent polarity.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Key Consideration |
| In-situ Free-Basing | Convert the salt to the more soluble free amine.[6] | Most general applications in aprotic solvents. | Requires at least 2 equivalents of a non-nucleophilic base. |
| Polar Aprotic Solvent | Use a solvent (DMF, DMSO) with high polarity. | Reactions compatible with these solvents. | Potential for solvent reactivity and difficult work-up. |
| Co-solvent Addition | Increase bulk solvent polarity with a polar protic solvent.[12] | When reagents are not sensitive to the co-solvent. | The co-solvent (e.g., methanol) may be reactive. |
| Phase Transfer Catalysis | Use a catalyst to transport the reactant across phases.[8][13] | Biphasic (aqueous/organic) reaction systems. | Requires specific biphasic conditions and a suitable catalyst. |
References
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - American Chemical Society - Figshare [acs.figshare.com]
- 3. Sciencemadness Discussion Board - solubility of inorganic salts in organic solvents!! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Free base - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. iajpr.com [iajpr.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(piperazin-1-yl)acetate Dihydrochloride
Welcome to the technical support center for the synthesis and optimization of Methyl 2-(piperazin-1-yl)acetate dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-alkylation of piperazine with methyl 2-bromoacetate or similar electrophiles. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your reaction outcomes, ensuring both high yield and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired Mono-alkylated Product
Question: My reaction is resulting in a low yield of Methyl 2-(piperazin-1-yl)acetate. What are the likely causes and how can I improve the yield?
Answer: A low yield of the mono-alkylated product is one of the most common challenges in piperazine chemistry. The primary culprits are typically undesired side reactions or suboptimal reaction conditions. The main side product is the 1,4-disubstituted piperazine, resulting from the reaction of the alkylating agent at both nitrogen atoms.[1] Another possibility is the formation of water-soluble quaternary ammonium salts from over-alkylation on the same nitrogen.[1]
To favor the formation of the mono-alkylated product, several strategies can be employed:
-
Control of Stoichiometry: Precise control over the reactant ratios is critical. Using a significant excess of piperazine relative to the methyl 2-bromoacetate can statistically favor mono-alkylation. A common approach involves using a 4:1 molar ratio of piperazine to the alkylating agent.[2]
-
In-situ Monohydrochloride Formation: This is a highly effective method to "protect" one of the piperazine nitrogens. By reacting anhydrous piperazine with one equivalent of piperazine dihydrochloride in a suitable solvent like methanol, you can generate the piperazine monohydrochloride in situ. This leaves only one nitrogen atom readily available for alkylation.[2][3] This method can lead to excellent yields of the N-monoalkylated product, substantially free of the di-alkylated derivative.[4][5]
-
Use of Protecting Groups: A more controlled, albeit longer, route involves using a protecting group such as tert-butoxycarbonyl (Boc). N-Boc-piperazine has one nitrogen blocked, allowing for selective alkylation on the free secondary amine.[2][4] The Boc group can be subsequently removed under acidic conditions.[6]
Below is a troubleshooting workflow to address low yield:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" side product formation and removal
Technical Support Center: Methyl 2-(piperazin-1-yl)acetate Dihydrochloride
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis of this compound, with a specific focus on the formation and removal of common side products. As Senior Application Scientists, our goal is to blend theoretical knowledge with practical, field-tested solutions to ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis and handling of this compound.
Q1: What is the most prevalent side product during the synthesis of Methyl 2-(piperazin-1-yl)acetate, and why does it form?
A: The most common impurity is the N,N'-disubstituted product, Dimethyl 2,2'-(piperazine-1,4-diyl)diacetate . Piperazine is a symmetrical molecule containing two secondary amine nitrogens, both of which are nucleophilic.[1][2] During the alkylation step with a methyl haloacetate (e.g., methyl bromoacetate), the reaction can occur at both nitrogen atoms, not just one. While the first substitution slightly deactivates the second nitrogen, it is often not sufficient to prevent a second alkylation, especially if the reaction stoichiometry and conditions are not strictly controlled.
Q2: My final product is a dihydrochloride salt. Is this form necessary, and does its preparation introduce other potential impurities?
A: The dihydrochloride salt form is highly preferred for several reasons. It converts the typically oily or low-melting point freebase into a stable, crystalline, and easily handleable solid.[3] This greatly facilitates purification by recrystallization and improves the compound's long-term stability.
However, the acidification step to form the salt is a critical point where a new side product can emerge: 2-(piperazin-1-yl)acetic acid . This occurs if the methyl ester undergoes acid-catalyzed hydrolysis.[4][5][6] This reaction is favored by the presence of water in the solvent or hydrochloric acid solution, especially when heated.[7]
Q3: How can I strategically minimize the formation of the disubstituted side product from the outset?
A: The key principle to favor mono-alkylation over di-alkylation is based on statistical probability. The most effective strategy is to use a significant molar excess of piperazine relative to the methyl haloacetate (typically 3 to 5 equivalents). By ensuring the alkylating agent is the limiting reagent, it is statistically more likely to encounter and react with an unreacted piperazine molecule than one that has already been mono-alkylated. Maintaining a low reaction temperature (e.g., 0-25 °C) also helps to control the reaction rate and improve selectivity.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A: The dihydrochloride salt is quite stable, but proper storage is crucial to maintain its purity. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes exposure to atmospheric moisture, which could potentially contribute to the slow hydrolysis of the ester over time, and prevents degradation from atmospheric CO2, which can react with any residual free amine.[3]
Section 2: Troubleshooting Guide: Side Product Identification & Removal
This guide provides systematic workflows to identify and eliminate the two most common impurities encountered during the synthesis of this compound.
Problem 1: Presence of Disubstituted Impurity (Dimethyl 2,2'-(piperazine-1,4-diyl)diacetate)
-
Probable Cause: Insufficient molar excess of piperazine, reaction temperature set too high, or excessively long reaction time, leading to a second alkylation event.
-
Identification:
-
¹H NMR: The desired mono-substituted product will show a signal for the N-H proton of the secondary amine (often a broad singlet). This signal will be absent in the disubstituted product. Furthermore, the integration of the piperazine ring protons relative to the methyl ester protons will differ.
-
LC-MS: The disubstituted product will have a distinct molecular weight (M+H⁺ ≈ 259.16) compared to the desired mono-substituted product (M+H⁺ ≈ 159.11).
-
The most robust method for removing the disubstituted product is to perform flash column chromatography on the free-base material before conversion to the dihydrochloride salt. The polarity difference between the mono- and di-substituted products allows for effective separation.
Caption: Workflow for chromatographic purification.
-
Preparation: After the initial reaction, perform a standard aqueous workup to remove excess piperazine and salts. Concentrate the organic layer to obtain the crude product as an oil or solid.
-
Column Setup: Prepare a silica gel column appropriate for the scale of your reaction. Equilibrate the column with a non-polar solvent system (e.g., 100% Dichloromethane or 2% Methanol in DCM).
-
Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry powder (this is known as "dry loading"). Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity by increasing the percentage of methanol. The less polar disubstituted product will elute first, followed by the more polar desired mono-substituted product.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., ninhydrin for the secondary amine or potassium permanganate).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified free base. This product can then be carried forward to the salt formation step.
Problem 2: Presence of Hydrolyzed Impurity (2-(piperazin-1-yl)acetic acid)
-
Probable Cause: Introduction of water during the final acidification step to form the dihydrochloride salt. Using aqueous HCl or conducting the reaction at elevated temperatures can promote ester hydrolysis.[6][8]
-
Identification:
-
¹H NMR: The characteristic singlet for the methyl ester protons (-OCH₃) at ~3.7 ppm will be absent or diminished. A broad signal corresponding to the carboxylic acid proton may be visible.
-
IR Spectroscopy: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch frequency.
-
LC-MS: The hydrolyzed product will have a molecular weight corresponding to the carboxylic acid (M+H⁺ ≈ 145.09).
-
This acidic impurity can be efficiently removed from the free-base mixture using a liquid-liquid acid-base extraction before the final salt formation.
Caption: Workflow for acid-base extraction.
-
Preparation: Ensure your product is in its free-base form. If you have already made the HCl salt, you must first neutralize it with a base (e.g., NaOH) and extract the free base into an organic solvent.
-
Dissolution: Dissolve the crude free-base mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mild base will deprotonate the acidic carboxylic acid impurity, pulling it into the aqueous layer as its sodium salt. The desired ester, being neutral, will remain in the organic layer.
-
Final Wash: Wash the organic layer once with brine (saturated NaCl solution) to remove residual water.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the pure ester free base.
-
Pro-Tip for Salt Formation: To avoid hydrolysis when forming the dihydrochloride salt, use an anhydrous solution of HCl, such as HCl gas dissolved in isopropanol or diethyl ether. Add this solution to the purified free base at a low temperature (0 °C) to precipitate the pure salt.
Section 3: Data & Reference Tables
For ease of identification during analysis, the properties of the target compound and its primary impurities are summarized below.
| Compound Name | Molecular Formula (Free Base) | Molecular Weight ( g/mol ) | Key Characteristics |
| Methyl 2-(piperazin-1-yl)acetate | C₇H₁₄N₂O₂ | 158.20 | Desired Product. Contains one secondary and one tertiary amine. |
| Dimethyl 2,2'-(piperazine-1,4-diyl)diacetate | C₁₀H₁₈N₂O₄ | 230.26 | Disubstitution Impurity. Symmetrical; contains two tertiary amines. |
| 2-(piperazin-1-yl)acetic acid | C₆H₁₂N₂O₂ | 144.17 | Hydrolysis Impurity. Carboxylic acid functionality. Zwitterionic potential. |
| Piperazine | C₄H₁₀N₂ | 86.14 | Unreacted Starting Material. Contains two secondary amines. |
References
- 1. Reactions of Piperazines | Ambeed [ambeed.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2-(piperazin-1-yl)acetate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction for higher yield and purity.
I. Understanding the Reaction: The N-Alkylation of Piperazine
The synthesis of methyl 2-(piperazin-1-yl)acetate typically involves the nucleophilic substitution of a haloacetate ester, such as methyl 2-bromoacetate or methyl 2-chloroacetate, with piperazine. The core challenge of this synthesis is achieving selective mono-N-alkylation, as the second nitrogen of the piperazine ring can also react to form the undesired 1,4-disubstituted byproduct.[1][2] The subsequent conversion to the dihydrochloride salt is generally a straightforward acid-base reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis.
Issue 1: Low Yield of the Desired Monosubstituted Product
A low yield of methyl 2-(piperazin-1-yl)acetate is the most frequently reported issue. This can often be attributed to the formation of the 1,4-disubstituted piperazine byproduct.[1]
Question: My reaction is producing a significant amount of the 1,4-disubstituted byproduct, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-alkylation?
Answer: Achieving high selectivity for mono-alkylation is critical. Here are several strategies, ranging from simple stoichiometric adjustments to more controlled synthetic routes:
-
Controlling Stoichiometry: The Power of Excess Piperazine. One of the most direct methods to favor mono-alkylation is to use a large excess of piperazine relative to the methyl 2-haloacetate.[1][2] This statistically increases the probability that the electrophile (the haloacetate) will encounter and react with an unreacted piperazine molecule rather than the already mono-alkylated product.
-
Expert Insight: While effective, this approach can complicate the purification process due to the need to remove a large amount of unreacted piperazine.
-
-
Slow Addition of the Alkylating Agent. Adding the methyl 2-haloacetate dropwise to the solution of piperazine, especially at a reduced temperature, can help maintain a low concentration of the electrophile throughout the reaction.[1][3] This minimizes the chance of the mono-substituted product reacting further. A syringe pump is an excellent tool for precise and slow addition.[3]
-
Protecting Group Strategy: A More Controlled Approach. For the highest degree of control and to virtually eliminate the formation of the disubstituted byproduct, a mono-protected piperazine, such as N-Boc-piperazine, can be used.[1] The Boc (tert-butyloxycarbonyl) group "blocks" one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.
-
Causality: The bulky Boc group sterically and electronically deactivates the nitrogen it is attached to, preventing it from acting as a nucleophile.
-
-
Use of Piperazine Monohydrochloride. A simplified procedure for the synthesis of monosubstituted piperazines involves the reaction of a free piperazine with piperazine dihydrochloride to generate piperazine monohydrochloride in situ.[4] This method has been shown to produce high yields and purity of the desired monosubstituted product while suppressing the formation of the disubstituted byproduct.[4]
Protocol 1: Mono-N-alkylation using Excess Piperazine [1]
-
In a round-bottom flask, dissolve piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile or ethanol.
-
Add a base, such as potassium carbonate (2 equivalents), to the solution.
-
Slowly add methyl 2-bromoacetate (1 equivalent) to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the base and concentrate the filtrate under reduced pressure.
-
The crude product will require purification to remove excess piperazine.
Protocol 2: Mono-N-alkylation using N-Boc-piperazine
-
Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equivalents) in a solvent like dichloromethane (DCM) or acetonitrile.
-
Add methyl 2-bromoacetate (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
After the reaction is complete, concentrate the mixture.
-
Purify the intermediate, methyl 2-(4-Boc-piperazin-1-yl)acetate, by column chromatography.
-
Remove the Boc protecting group using standard conditions, such as trifluoroacetic acid (TFA) in DCM, to yield the desired product.[5]
Issue 2: Hydrolysis of the Methyl Ester
The presence of water or prolonged reaction times under basic or acidic conditions can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid.
Question: I am observing a significant amount of the carboxylic acid byproduct in my final product. How can I prevent the hydrolysis of the methyl ester?
Answer: Preventing the hydrolysis of the methyl ester requires careful control of the reaction and workup conditions.
-
Use of Anhydrous Solvents and Reagents. Ensure that all solvents and reagents are thoroughly dried before use. The presence of water can lead to saponification of the ester, especially in the presence of a base.
-
Control of Reaction Time and Temperature. Monitor the reaction closely by TLC or LC-MS.[6] Over-extending the reaction time or using excessively high temperatures can promote ester hydrolysis.
-
Careful pH Control during Workup. During the aqueous workup, avoid strongly acidic or basic conditions for extended periods. If an acid or base wash is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture promptly after extraction.
-
Alternative Hydrolysis Conditions (if the acid is the desired product): If the carboxylic acid is the intended product, the hydrolysis can be carried out intentionally. This is often achieved by heating the ester in the presence of an acid, such as hydrochloric acid, or a base like lithium hydroxide.[7][8]
Table 1: Key Parameters to Minimize Side Reactions
| Parameter | Recommendation to Favor Mono-alkylation | Recommendation to Prevent Ester Hydrolysis |
| Stoichiometry | Use a 5-10 fold excess of piperazine.[1] | Not directly applicable. |
| Reagent Addition | Add the alkylating agent slowly at a low temperature.[1][3] | Not directly applicable. |
| Protecting Groups | Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[1] | Not directly applicable. |
| Reaction Time | Monitor by TLC to avoid prolonged reaction times that can favor di-substitution. | Minimize reaction time to what is necessary for completion. |
| Temperature | Lower temperatures generally favor mono-alkylation. | Avoid excessively high temperatures. |
| Solvents/Reagents | Use a suitable solvent like acetonitrile or ethanol. | Use anhydrous solvents and reagents. |
| Workup | - | Maintain neutral or near-neutral pH; avoid prolonged exposure to strong acids or bases. |
Issue 3: Difficulty in Product Isolation and Purification
The high polarity of the product and the presence of excess piperazine can make isolation and purification challenging.
Question: I am having trouble isolating my product from the reaction mixture, and purification by column chromatography is proving difficult. What are some effective purification strategies?
Answer: Effective purification is key to obtaining a high-purity final product.
-
Acid-Base Extraction. After the reaction, the excess piperazine can be removed by an acidic wash. The desired mono-alkylated product, being a weaker base than piperazine, can sometimes be selectively extracted. However, the dihydrochloride salt is highly water-soluble.
-
Crystallization. If the free base of the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] For the dihydrochloride salt, crystallization from a mixture of a polar solvent (like methanol or ethanol) and a less polar co-solvent (like isopropanol or diethyl ether) is often successful.
-
Conversion to the Dihydrochloride Salt for Purification. Converting the crude product to the dihydrochloride salt can facilitate its purification. The salt often has different solubility properties than the free base and any remaining piperazine.
-
Dissolve the crude reaction mixture in a suitable solvent like methanol or ethanol.
-
Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl) until the solution is acidic.
-
The dihydrochloride salt should precipitate out of the solution.
-
The precipitate can then be collected by filtration and washed with a cold solvent to remove impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this synthesis?
A1: Besides the formation of the 1,4-disubstituted byproduct, other potential side reactions include the hydrolysis of the methyl ester to the carboxylic acid, and if using a strong, non-hindered base, elimination reactions with the alkyl halide are a possibility, though less common in this specific synthesis.[1]
Q2: Can I use methyl 2-chloroacetate instead of methyl 2-bromoacetate?
A2: Yes, methyl 2-chloroacetate can be used. However, alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions.[3] Therefore, the reaction with methyl 2-chloroacetate may require more forcing conditions (e.g., higher temperature or longer reaction time), which could potentially lead to more side products.
Q3: How do I confirm the formation of the desired product?
A3: The structure of the final product can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure, including the integration of protons to confirm the mono-substitution pattern.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the ester carbonyl and the N-H bonds of the secondary amine.
Q4: What is the best way to store this compound?
A4: The dihydrochloride salt is a solid and should be stored in a tightly sealed container in an inert atmosphere, at a temperature of 2-8°C.[9]
IV. Visualizing the Process
Diagram 1: Synthetic Pathway and Key Side Reaction
Caption: Reaction scheme for the synthesis of Methyl 2-(piperazin-1-yl)acetate.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
V. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis. Retrieved from 1
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Piperazine Substitution. Retrieved from 2
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from --INVALID-LINK--
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 2-(piperazin-1-yl)acetate hydrochloride. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 2-(piperazin-1-yl)acetate hydrochloride. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. jocpr.com [jocpr.com]
- 9. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]
Technical Support Center: Purification of Methyl 2-(piperazin-1-yl)acetate dihydrochloride by Recrystallization
As a Senior Application Scientist, this guide provides a comprehensive framework for the purification of Methyl 2-(piperazin-1-yl)acetate dihydrochloride. Recognizing that each batch may contain unique impurity profiles, this document emphasizes method development and troubleshooting rather than a single, rigid protocol. We will explore the fundamental principles, provide a systematic approach to solvent selection, and address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the recrystallization of this specific compound.
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
A: Understanding the molecule's structure is paramount. This compound is a salt, formed from a basic parent molecule and two equivalents of hydrochloric acid. This has several implications:
-
High Polarity: The presence of two hydrochloride salts and the ester/amine functionalities makes the compound highly polar. This dictates that polar solvents will be the primary candidates for recrystallization.[1][2]
-
Solid State: The compound is a solid at room temperature, which is a prerequisite for purification by recrystallization.[3]
-
Solubility: As a salt, it is expected to be highly soluble in water and may have significant solubility in lower alcohols like methanol and ethanol. Its solubility will likely be negligible in non-polar solvents such as hexanes or toluene.[4][5]
Q2: Why is solvent selection so critical, and what defines an "ideal" solvent?
A: The entire success of recrystallization hinges on the choice of solvent. The principle relies on the difference in a compound's solubility at elevated and reduced temperatures.[2][6] An ideal solvent should exhibit the following characteristics:
-
High solubility at high temperature: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[7]
-
Low solubility at low temperature: Upon cooling, the compound should readily crystallize out of the solution, allowing for its recovery.[7]
-
Favorable impurity profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the liquid, or "mother liquor," after filtration).[2]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.
Q3: What makes recrystallizing a dihydrochloride salt different from a neutral organic compound?
A: The ionic nature of the dihydrochloride salt is the primary differentiator. Unlike many neutral organic molecules that dissolve well in a broad range of organic solvents, hydrochloride salts have a more restricted set of suitable solvents, typically limited to polar, protic solvents. You may also encounter issues with pH dependency; dissolving the salt in a basic solution would deprotonate it, changing its chemical nature and solubility profile entirely. Therefore, maintaining a neutral or slightly acidic environment is crucial.
Q4: Should I start with a single solvent or a mixed-solvent system?
A: Always begin by screening single solvents. A single-solvent system is simpler to manage and often yields purer crystals. However, it can be difficult to find a single solvent that meets the ideal criteria.[7] If you find a solvent that dissolves the compound too well even when cold, and another in which it is nearly insoluble even when hot, these two miscible solvents may be used together as a mixed-solvent system. Common pairs for polar compounds include ethanol/water or methanol/diethyl ether.[7]
Part 2: Experimental Protocol - A Framework for Method Development
This section provides a structured workflow for developing a robust recrystallization procedure for this compound.
A. Systematic Solvent Screening (Small Scale)
Before committing your entire batch of material, a systematic screening of potential solvents is essential.
Protocol:
-
Place approximately 50-100 mg of the crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, water, acetonitrile) dropwise at room temperature, vortexing after each addition. Record if the solid dissolves easily. A good candidate will not dissolve the compound readily at room temperature.[8]
-
For solvents that did not dissolve the solid at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.[9]
-
Record your observations in a table similar to the one below. The best solvent is one that requires heating to dissolve the solid and yields a good quantity of crystals upon cooling.
Data Presentation: Solvent Screening Results
| Solvent System | Solubility at Room Temp. | Solubility at Boiling | Observations Upon Cooling (Crystal formation, oiling out, etc.) |
| Methanol | |||
| Ethanol | |||
| 2-Propanol (Isopropanol) | |||
| Water | |||
| Acetonitrile | |||
| Ethanol/Water (example) | |||
| Methanol/Diethyl ether (example) |
B. Bulk Recrystallization Protocol (Large Scale)
Once an optimal solvent or solvent system has been identified, proceed with the bulk purification.
Workflow Diagram
Caption: Recrystallization workflow from crude solid to pure product.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a stir bar and place it on a stirring hotplate. Add the chosen solvent in small portions, heating the slurry to a gentle boil. Continue adding solvent just until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Rationale: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. This step must be followed by a hot filtration to remove the charcoal.
-
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[10]
-
-
Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.
-
Rationale: The solubility of the compound decreases further at lower temperatures, leading to a higher recovery of crystalline material.[6]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold recrystallization solvent.
-
Rationale: The wash removes any residual mother liquor containing dissolved impurities that may be coating the surface of the crystals. Using ice-cold solvent minimizes the re-dissolving of the desired product.[6]
-
-
Drying: Allow the crystals to dry on the filter under vacuum for a period. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
Part 3: Troubleshooting Guide
Q: My compound won't dissolve, even in a large volume of hot solvent. What should I do? A: This indicates that the chosen solvent is unsuitable. You should recover your compound by removing the solvent via rotary evaporation and re-screen for a more polar solvent or a suitable mixed-solvent system. For hydrochloride salts, if you are using an alcohol, adding a small percentage of water can dramatically increase solubility.
Q: I've dissolved my compound, but no crystals are forming upon cooling, even in an ice bath. A: This is a classic sign of using too much solvent or of a supersaturated solution.[9][10]
-
Solution 1 (Too Much Solvent): Gently boil off a portion of the solvent to concentrate the solution, then attempt to cool it again.[10]
-
Solution 2 (Supersaturation): Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[9] If available, adding a tiny "seed crystal" from a previous batch is the most effective method.[9]
Q: My product has "oiled out" instead of crystallizing. How can I fix this? A: "Oiling out" occurs when the solute comes out of solution above its melting point or if the concentration of impurities is very high.[9]
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then attempt a very slow cooling process (e.g., by placing the flask in a large, insulated container).[9] If the problem persists, the compound may require purification by another method, like column chromatography, before recrystallization is attempted.
Q: My final yield is very low (<50%). What are the likely causes? A: A low yield can result from several factors:
-
Using a large excess of solvent during dissolution.[10]
-
Premature crystallization during a hot filtration step (if performed).
-
Washing the crystals with too much cold solvent, or with solvent that was not sufficiently chilled.[6]
-
Choosing a solvent in which the compound has significant solubility even at low temperatures.
Q: The crystals formed almost instantly as a very fine powder. Is this a problem? A: This is known as "crashing out" and is often the result of cooling the solution too quickly.[10] While you have recovered your solid, very rapid precipitation can trap impurities within the crystals, reducing the effectiveness of the purification. For higher purity, it is better to re-dissolve the solid (perhaps with a small amount of additional solvent) and allow it to cool more slowly.[10]
References
- 1. quora.com [quora.com]
- 2. Recrystallization [wiredchemist.com]
- 3. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" stability and storage conditions
Overview & Scope
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile and optimal storage conditions for Methyl 2-(piperazin-1-yl)acetate dihydrochloride. As a bifunctional molecule incorporating a piperazine ring and a methyl ester, its chemical integrity is paramount for reproducible experimental outcomes. This document addresses frequently encountered issues and provides field-proven troubleshooting strategies to mitigate compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability?
For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). The container must be kept tightly sealed in a dry, well-ventilated place away from heat and sources of ignition.[1][2]
Q2: Is this compound sensitive to moisture? Why?
Yes, this compound is hygroscopic and moisture-sensitive.[3][4] The dihydrochloride salt form readily absorbs atmospheric water. This is problematic for two primary reasons:
-
Ester Hydrolysis: The presence of water can facilitate the hydrolysis of the methyl ester group to the corresponding carboxylic acid, altering the compound's structure and activity.
-
Physical Changes: Absorption of moisture will cause the solid powder to clump, making accurate weighing difficult and promoting further degradation.
Q3: How should I handle the compound upon receiving it and during routine use?
Always handle this compound in a controlled environment, such as a glove box or a desiccator, to minimize exposure to ambient air and humidity. If a glove box is unavailable, allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.[2] Use clean, dry spatulas and weigh the compound quickly. Reseal the container tightly and purge with an inert gas if possible before returning to storage.
Q4: Can I store this compound at room temperature for short periods?
While brief periods at room temperature for weighing and handling are unavoidable, it is strongly advised against storing the compound at ambient temperatures (~20°C).[5] Studies on related piperazine compounds have shown that storage at room temperature has a detrimental impact on their stability.[5] For optimal results and reproducibility, even for short-term storage between experiments, refrigeration (2-8°C) or freezing is recommended.[5]
Q5: What are the potential degradation pathways I should be aware of?
The primary degradation pathways for this molecule are:
-
Hydrolysis: As mentioned, the methyl ester is susceptible to hydrolysis, especially in the presence of moisture or non-anhydrous solvents.
-
Oxidation: The piperazine ring, being a secondary amine, can be susceptible to oxidation. While piperazine itself is relatively resistant compared to other amines, oxidative degradation can still occur over time, especially in the presence of metal catalysts or oxidizing agents.[6][7] Common degradation products of the piperazine ring can include N-formylpiperazines and products of ring-opening.[6][7][8]
Q6: What solvents are recommended for preparing stock solutions, and how stable are they?
For stock solutions, use high-purity, anhydrous solvents. The choice of solvent will depend on the experimental application. Anhydrous DMSO or DMF are common choices for creating high-concentration stocks for biological assays. For chemical reactions, anhydrous dichloromethane (DCM) or acetonitrile may be suitable.
Crucial Insight: The stability of the compound in solution is significantly lower than in its solid state. It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials, purge with inert gas, and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles.
Storage & Handling Summary Table
| Parameter | Recommendation | Rationale & Expert Notes |
| Temperature | 2-8°C | Minimizes thermal degradation and potential side reactions. Avoid room temperature storage.[5] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the piperazine moiety and mitigates moisture absorption. |
| Moisture | Store in a desiccator or dry environment. | The compound is hygroscopic; moisture leads to ester hydrolysis and clumping.[3] |
| Light | Store in an opaque or amber vial. | While not explicitly photolabile, this is a standard precaution for complex organic molecules. |
| Container | Tightly sealed vial with a secure cap. | Prevents exposure to atmospheric moisture and oxygen.[1][9] |
| Incompatibilities | Strong oxidizing agents, strong acids.[1][4] | Can cause vigorous reactions and rapid degradation of the compound. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action & Troubleshooting Steps |
| Inconsistent or poor experimental results (e.g., low yield, reduced biological activity). | Compound degradation due to improper storage (moisture, oxidation). | 1. Verify Storage: Confirm that the compound has been stored according to the recommendations in Section 3.0. 2. Use a Fresh Aliquot: If using a stock solution, prepare a fresh one from solid material. 3. Analytical Check: If possible, run a quality control check (e.g., LC-MS) on the compound to confirm its purity and mass. Compare against the certificate of analysis. |
| Solid material appears clumped, discolored, or "wet". | Moisture absorption. | The compound has likely been compromised. It is not recommended for use in quantitative experiments as the water content will make accurate molar calculations impossible. Discard and use a fresh, properly stored vial. |
| Compound is difficult to dissolve in the intended anhydrous solvent. | 1. Partial hydrolysis to the less soluble carboxylic acid. 2. Use of non-anhydrous solvent. | 1. Test Solubility: Attempt to dissolve a very small amount in your chosen solvent. 2. Check Solvent: Ensure your solvent is from a freshly opened bottle or has been properly dried. 3. Consider Sonication: Gentle sonication in a water bath may aid dissolution, but avoid heating, which can accelerate degradation. |
Experimental Protocol: Preparation of a Stable Stock Solution
This protocol outlines the best practices for preparing a stock solution to maximize its viability.
Objective: To prepare a 10 mM stock solution in anhydrous DMSO.
Materials:
-
This compound (in a desiccator, equilibrated to room temperature).
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade, in a sealed bottle.
-
Inert gas source (Argon or Nitrogen).
-
Sterile, single-use microcentrifuge tubes or cryovials.
-
Calibrated pipettes and sterile tips.
Methodology:
-
Environment Setup: Perform all steps in a fume hood. If available, use a nitrogen-purged glove box for optimal results.
-
Pre-Calculation: Calculate the mass of the compound required. For a 1 mL 10 mM stock (MW = 231.12 g/mol ): 0.001 L * 0.010 mol/L * 231.12 g/mol = 0.00231 g = 2.31 mg.
-
Weighing: Quickly weigh the calculated mass of the compound into a sterile tube. Minimize the time the primary container is open.
-
Solvent Addition: Puncture the septum of the anhydrous DMSO bottle with a needle connected to the inert gas line to maintain a positive pressure. Use a separate sterile needle and syringe to withdraw the required volume of DMSO (1 mL in this example) and add it to the tube containing the compound.
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming (to ~30°C) can be used if necessary, but is not ideal.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Inert Gas Purge: Before capping each aliquot, gently blow a stream of inert gas over the liquid surface to displace any residual air.
-
Storage: Tightly cap the aliquots and store them immediately at -20°C or -80°C in a labeled container.
Visual Diagrams & Workflows
Caption: Troubleshooting Decision Tree for Inconsistent Results.
Caption: Workflow for Preparing and Storing Stock Solutions.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.bldpharm.com [file.bldpharm.com]
Technical Support Center: Overcoming Reactivity Challenges with Methyl 2-(piperazin-1-yl)acetate Dihydrochloride
Welcome to the technical support center for "Methyl 2-(piperazin-1-yl)acetate dihydrochloride." This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable building block. We understand that its dihydrochloride salt form can present reactivity hurdles. This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not working. Why is it so unreactive?
A1: The primary reason for the lack of reactivity is that the starting material is a dihydrochloride salt . In this form, both nitrogen atoms of the piperazine ring are protonated, forming ammonium chlorides. This protonation neutralizes the nucleophilic character of the nitrogen atoms, rendering them unable to participate in common reactions like acylations, alkylations, or amide couplings. Before any reaction can occur, the piperazine must be deprotonated to its free base form.
The pKa values of piperazine are approximately 5.35 and 9.73.[1][2] The dihydrochloride salt form ensures stability and enhances water solubility but requires a neutralization step to liberate the nucleophilic secondary amine for subsequent reactions.
Q2: How do I convert the dihydrochloride salt to the free base before my reaction?
A2: You have two primary strategies: performing a separate workup to isolate the free base or, more commonly, generating the free base in situ within your reaction vessel. The in situ method is often preferred as it avoids handling the potentially less stable free base.
Strategy 1: In Situ Neutralization (Recommended)
This involves adding a suitable base directly to the reaction mixture containing the dihydrochloride salt, your electrophile, and the solvent. A sufficient excess of the base is crucial to neutralize both hydrochloride equivalents and to drive the reaction forward.
Strategy 2: Isolation of the Free Base
This involves dissolving the dihydrochloride salt in an aqueous solution, adding a base to raise the pH, and then extracting the free base with an organic solvent. While this provides a pure starting material, the free base can be less stable and may absorb atmospheric carbon dioxide.[3][4]
Q3: What is the best base to use for the neutralization step?
A3: The choice of base is critical and depends on your specific reaction conditions, including the solvent and the nature of your electrophile.
-
For in situ neutralization in aprotic organic solvents (e.g., DMF, DCM, Acetonitrile):
-
Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[5] DIPEA is often preferred as its steric bulk makes it less likely to compete as a nucleophile.[5] Use at least 2.2 equivalents to neutralize the dihydrochloride, plus any additional base required for the reaction itself.
-
-
For reactions in aqueous or protic solvents:
-
Inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective and economical choices.[6][7] They are particularly useful in alkylation reactions.[6]
-
Aqueous sodium hydroxide (NaOH) can also be used, but care must be taken as it can hydrolyze the methyl ester group if the reaction is heated or run for an extended period.
-
The following table provides a comparison of commonly used bases:
| Base | pKa of Conjugate Acid | Key Characteristics | Recommended Equivalents (vs. Dihydrochloride) |
| Triethylamine (TEA) | ~10.7 | Common organic base, can be nucleophilic. | > 2.2 |
| DIPEA | ~11 | Sterically hindered, non-nucleophilic.[5] | > 2.2 |
| Sodium Carbonate (Na₂CO₃) | ~10.3 (pKa2 of H₂CO₃) | Inorganic, good for biphasic or aqueous systems.[6] | > 2.2 |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa2 of H₂CO₃) | Similar to Na₂CO₃, slightly stronger base.[7] | > 2.2 |
Troubleshooting Guides
This section addresses specific issues you might encounter during common synthetic transformations.
Scenario 1: Failed Amide Coupling Reaction
Problem: "I'm trying to couple a carboxylic acid to this compound using HATU and DIPEA, but I'm only recovering my starting materials."
Root Cause Analysis and Solutions:
The most likely culprit is insufficient neutralization of the piperazine salt, preventing the formation of the active nucleophile.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting flowchart for failed amide coupling.
Detailed Protocol: In Situ Neutralization and Amide Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add your carboxylic acid (1.0 eq.), this compound (1.1 eq.), and your chosen coupling reagent (e.g., HATU, 1.1 eq.).[5]
-
Solvent Addition: Add anhydrous DMF to dissolve the solids.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq.). A slight exotherm may be observed. The three equivalents ensure complete neutralization of the dihydrochloride (2 eq.) and provide the necessary excess for the coupling reaction (1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
Scenario 2: Low Yield in an N-Alkylation Reaction
Problem: "I'm reacting this compound with an alkyl halide using K₂CO₃ in acetonitrile, but the yield is very low, and I see some starting material remaining."
Root Cause Analysis and Solutions:
This issue often points to poor solubility of the inorganic base in the organic solvent or insufficient reaction temperature.
Troubleshooting Workflow: N-Alkylation
Caption: Troubleshooting flowchart for N-alkylation reactions.
Detailed Protocol: Improved N-Alkylation
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq.), your alkyl halide (1.1 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and sodium iodide (NaI, 0.1 eq.).
-
Solvent: Add acetonitrile or DMF.
-
Reaction: Heat the mixture to 60-80 °C or to reflux. The elevated temperature is often necessary to drive the reaction to completion.[6]
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. Reactions may require 12-24 hours.
Mechanistic Overview: The Importance of Deprotonation
The fundamental principle for achieving reactivity is the acid-base equilibrium. The dihydrochloride salt exists as a dication, which is electrophilic, not nucleophilic. The addition of a base abstracts the protons, shifting the equilibrium to the neutral, nucleophilic free base, which can then attack the electrophile (e.g., an activated carboxylic acid or an alkyl halide).
Caption: General reaction pathway for activating the dihydrochloride salt.
By understanding the fundamental chemistry of this salt and applying these targeted troubleshooting strategies, you can effectively overcome the reactivity challenges posed by this compound and successfully incorporate this versatile building block into your synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. uregina.ca [uregina.ca]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. US5338846A - Process for preparing aryl piperazinyl-heterocyclic compounds with a piperazine salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
"Methyl 2-(piperazin-1-yl)acetate dihydrochloride" deprotection strategies and issues
Welcome to the technical support guide for handling Methyl 2-(piperazin-1-yl)acetate dihydrochloride. This document provides in-depth strategies, protocols, and troubleshooting advice for the successful deprotection (neutralization) of this common synthetic intermediate. Our goal is to equip you with the foundational knowledge and practical insights needed to navigate challenges and ensure reproducible, high-yield outcomes in your research.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries encountered when working with piperazine dihydrochloride salts.
Q1: What does "deprotection" of this compound mean?
In this context, "deprotection" is synonymous with neutralization or free-basing . The starting material is a salt where the two basic nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions (Cl⁻). This makes the molecule highly polar and water-soluble.[1] The goal of the deprotection is to remove these protons using a base, yielding the neutral "free base" form of the molecule, which is significantly more soluble in common organic solvents and is typically the required form for subsequent coupling reactions or chromatographic purification.
Q2: Why is neutralization necessary before proceeding with my next synthetic step?
Most standard organic reactions, such as amide couplings, alkylations, or reductive aminations, require a nucleophilic amine. The protonated dihydrochloride salt is not nucleophilic. Neutralization is essential to liberate the lone pair of electrons on the nitrogen atoms, thereby activating the molecule for its intended reaction. Furthermore, the free base is often required for purification via silica gel chromatography, as the highly polar salt would not elute properly.
Q3: What are the primary methods for neutralizing this dihydrochloride salt?
There are two main strategies, each with its own advantages and disadvantages:
-
Aqueous Basic Workup: This is the most common method. The dihydrochloride salt is dissolved in water, and an aqueous solution of an inorganic base (e.g., NaOH, K₂CO₃, NaHCO₃) is added until the pH is basic (typically pH 9-11). The liberated free base, being less water-soluble, is then extracted into an immiscible organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform.[2][3]
-
Non-Aqueous (Organic) System: This method is preferred when the product is sensitive to water or when the subsequent reaction is performed in the same pot. The dihydrochloride salt is suspended in an organic solvent (e.g., DCM, THF), and a soluble organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added.[4] The resulting ammonium salt byproduct (e.g., triethylammonium chloride) often precipitates and can be removed by filtration, or it may remain soluble and be removed in a later workup.
Q4: How do I select the appropriate base and stoichiometry?
Choosing the right base is critical to avoid side reactions, primarily the hydrolysis of the methyl ester group.
| Base Type | Examples | Strength (pKa of Conj. Acid) | Key Considerations |
| Strong Inorganic | NaOH, KOH | ~15.7 | High Risk of Ester Hydrolysis. [5][6] Use with caution, at low temperatures (0°C), and for short durations. Effective for complete neutralization. |
| Weak Inorganic | Na₂CO₃, K₂CO₃, NaHCO₃ | ~10.3, ~6.4 | Safer for the ester group. May require longer stirring or slight warming to ensure complete reaction. Sodium bicarbonate is a very mild and safe option. |
| Organic Amine | Triethylamine (TEA), DIPEA | ~10.7, ~11 | Ideal for non-aqueous systems. [4] Avoids ester hydrolysis. The resulting ammonium salt can sometimes complicate purification. |
Stoichiometry: this compound has two acidic protons. Therefore, you must use at least two equivalents of a monobasic base (like NaOH or TEA) or one equivalent of a dibasic base (like Na₂CO₃) for complete neutralization. It is common practice to use a slight excess of the base to drive the reaction to completion.
Q5: What are the key properties of the resulting free base I should be aware of?
The free base of Methyl 2-(piperazin-1-yl)acetate is significantly different from its salt form:
-
Solubility: It is soluble in many organic solvents like DCM, chloroform, and ethyl acetate, but has limited solubility in water.[3]
-
Hygroscopicity: Piperazine derivatives are often hygroscopic and can absorb moisture from the air.
-
CO₂ Absorption: Like other free amines, it can react with atmospheric carbon dioxide to form a carbamate salt, which can appear as an impurity.[3] It is best to handle and store the isolated free base under an inert atmosphere (e.g., nitrogen or argon) if it will not be used immediately.
Experimental Protocols & Workflows
Protocol 1: Deprotection using an Aqueous Basic Workup
This protocol is a robust, general-purpose method for generating the free base.
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water at room temperature.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is crucial to minimize potential ester hydrolysis.
-
Basification: Slowly add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (~1.1 eq) dropwise with vigorous stirring. Monitor the pH of the aqueous layer using pH paper or a pH meter, aiming for a final pH of 9-10.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or EtOAc). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any emulsions.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield the free base, typically as an oil or a low-melting-point solid.
Deprotection Workflow Diagram
Caption: General workflow for the neutralization of piperazine dihydrochloride salts.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection and isolation process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield of Extracted Product | A. Incomplete Neutralization: Insufficient base was added, leaving the polar salt in the aqueous layer. | Verify pH: Before extraction, ensure the aqueous layer's pH is >9. If not, add more base and re-extract. |
| B. Product is Water-Soluble: The free base may have some residual water solubility. | Increase Extractions: Perform more extractions (e.g., 5 times instead of 3). Use Brine: "Salt out" the product by saturating the aqueous layer with NaCl before extraction to decrease the free base's solubility in water.[3] | |
| 2. Product Contains an Acidic Impurity (by NMR/LC-MS) | Ester Hydrolysis: The methyl ester was cleaved by a strong base or prolonged exposure to basic conditions, forming the corresponding carboxylic acid. | Use a Milder Base: Switch from NaOH/KOH to Na₂CO₃ or NaHCO₃. Lower Temperature: Always perform the neutralization at 0°C. Switch to a Non-Aqueous System: Use TEA or DIPEA in DCM to completely avoid water and hydrolysis risk. |
| 3. Isolated Product is a Gummy Solid or Fails to Solidify | A. Residual Water: The product is hygroscopic and contains water. | Azeotropic Distillation: If the product is stable, dissolve it in toluene and remove the solvent under reduced pressure. Repeat 2-3 times to azeotropically remove water.[7] High Vacuum: Dry the product under high vacuum for an extended period. |
| B. Salt Contamination: Inorganic salts (from the base) or ammonium salts (from organic bases) were carried through the workup. | Improve Washing: Ensure a thorough water/brine wash is performed. If using an organic base, filtering the reaction mixture before workup can remove precipitated ammonium salts. | |
| 4. Incomplete Reaction in a Non-Aqueous System | Poor Solubility of Starting Material: The dihydrochloride salt is not dissolving/reacting in the organic solvent. | Improve Solvation: Add a small amount of a co-solvent like methanol to the DCM suspension to help dissolve the salt. Increase Stirring/Sonication: Ensure vigorous stirring or use an ultrasonic bath to promote the solid-liquid reaction. |
| 5. New Impurity Appears During Storage | Reaction with CO₂: The free base has reacted with atmospheric carbon dioxide. | Inert Atmosphere: Handle and store the purified free base under nitrogen or argon.[3] Convert to Salt: For long-term storage, it is often best to convert the free base back to a stable salt (e.g., by adding a solution of HCl in ether) and store it as such. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride by HPLC and NMR
Introduction
Methyl 2-(piperazin-1-yl)acetate dihydrochloride is a pivotal building block in synthetic chemistry, frequently utilized in the development of active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of this compound.
We will explore the causality behind the methodological choices, present detailed experimental protocols, and provide a side-by-side comparison of analytical data. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate the purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.
The Imperative of Orthogonal Purity Verification
Relying on a single analytical method for purity determination can be misleading. Impurities with similar physicochemical properties to the main compound might co-elute in HPLC, while others may have NMR signals that are masked by the main component's peaks. To establish purity with a high degree of confidence, regulatory bodies and seasoned scientists advocate for the use of orthogonal methods—techniques that assess sample purity based on different chemical or physical principles.[1][2]
HPLC separates components based on their differential partitioning between a mobile and a stationary phase, primarily driven by polarity and size.[3][4] In contrast, NMR spectroscopy provides quantitative information based on the unique magnetic properties of atomic nuclei within a molecule, offering a direct measure of molar concentration.[5][6][7] By combining these two techniques, we create a self-validating system that provides a more complete and trustworthy picture of a sample's true purity.
Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry, valued for its high resolution and sensitivity. However, this compound presents a challenge for traditional reversed-phase HPLC. As a small, polar, and highly water-soluble molecule, it exhibits poor retention on standard C18 columns, often eluting at or near the solvent front.[8] Furthermore, it lacks a strong UV chromophore, rendering standard UV detection ineffective for trace impurity analysis.[9]
To overcome these challenges, our method employs a specialized stationary phase and a universal detector, ensuring robust and accurate quantification.
HPLC Methodology: A Step-by-Step Protocol
This protocol is designed to achieve optimal retention and detection, adhering to principles outlined in pharmacopeial guidelines like USP General Chapter <621>.[3][10][11][12]
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Charged Aerosol Detector (CAD).
-
Rationale: CAD is a universal detector that measures all non-volatile and many semi-volatile analytes, making it ideal for compounds lacking a UV chromophore.[13][14][15][16][17] Its response is more uniform across different compounds compared to other universal detectors like Evaporative Light Scattering Detectors (ELSD), which is crucial for accurate impurity profiling without specific reference standards for each impurity.[14]
-
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Rationale: HILIC is designed for the retention of polar and hydrophilic compounds. The stationary phase is polar, and the mobile phase is typically a high concentration of a non-polar organic solvent with a small amount of aqueous buffer. This allows for the effective retention and separation of polar analytes like this compound.[18]
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water, pH 3.0
-
B: Acetonitrile
-
-
Gradient Program: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
HPLC Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to data processing.
Comparative HPLC Analysis
We analyzed our in-house lot of this compound against a commercially available alternative ("Competitor A"). The results are summarized below.
| Sample | Main Peak Area % | Total Impurity Area % | Number of Impurities Detected |
| Our Product | 99.92% | 0.08% | 2 |
| Competitor A | 99.54% | 0.46% | 5 |
Our product demonstrates significantly higher purity with a lower number and overall percentage of impurities. The chromatograms clearly illustrate the superior quality of our material, showing a clean baseline and minimal secondary peaks compared to Competitor A.
Part 2: Purity and Identity Confirmation by NMR Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[19] A ¹H NMR spectrum provides a "fingerprint" of the molecule, confirming its identity, while quantitative NMR (qNMR) can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[1][5][20][21] This makes qNMR a primary analytical method and an excellent orthogonal technique to HPLC.[2][6]
NMR Methodology: A Step-by-Step Protocol
This qNMR protocol is designed for accuracy and precision, following best practices for quantitative analysis.[5][19]
-
Instrumentation: Bruker AVANCE III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterium Oxide (D₂O).
-
Rationale: D₂O is an excellent solvent for the highly polar dihydrochloride salt and has a residual solvent signal that does not interfere with the analyte peaks.
-
-
Internal Standard (IS): Maleic Acid (Certified Reference Material).
-
Rationale: Maleic acid is chosen for its high purity, stability, and a simple singlet peak in the ¹H NMR spectrum (around 6.5 ppm) that is well-resolved from the analyte signals.[20]
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound.
-
Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in ~0.75 mL of D₂O.
-
-
Key Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse sequence.
-
Relaxation Delay (d1): 30 seconds.
-
Causality: A long relaxation delay is critical in qNMR to ensure that all protons have fully relaxed between pulses. This guarantees that the signal intensity is directly proportional to the number of protons, which is the fundamental principle of quantification.[19]
-
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved analyte peak (e.g., the methyl ester singlet) and the internal standard peak.
-
qNMR Workflow and Calculation Diagram
Caption: qNMR workflow for absolute purity determination.
Comparative NMR Analysis
The ¹H NMR spectra confirmed the identity of this compound in both samples. However, the spectrum of Competitor A's material showed several low-level unidentifiable signals, consistent with the impurities detected by HPLC. The qNMR results provided an absolute purity value.
| Sample | Purity by ¹H qNMR | Observations |
| Our Product | 99.8% | Clean spectrum, signals consistent with structure. |
| Competitor A | 99.1% | Presence of minor, unassigned impurity peaks. |
The qNMR results corroborate the HPLC data, confirming the superior purity of our product. The slight difference in purity values between HPLC (area %) and qNMR (weight %) is expected, as HPLC area percent does not account for the different response factors of impurities, whereas qNMR provides a direct, absolute measurement.[7]
Synthesizing the Results: A Unified Conclusion on Purity
The true power of this analytical approach lies in the convergence of data from two orthogonal techniques.
Caption: Logical flow for comprehensive purity assessment using orthogonal methods.
Summary of Comparative Data:
| Analytical Technique | Parameter | Our Product | Competitor A |
| HPLC-CAD | Purity (Area %) | 99.92% | 99.54% |
| Total Impurities | 0.08% | 0.46% | |
| ¹H qNMR | Absolute Purity (w/w %) | 99.8% | 99.1% |
| Spectral Integrity | Clean | Unassigned impurity signals |
The HPLC method effectively separates and detects non-UV active impurities, providing a detailed impurity profile. The qNMR method confirms the structural identity and provides a highly accurate, absolute purity value. The strong agreement between these two distinct methods provides the highest level of confidence in the assigned purity value.
Conclusion
Rigorous analytical characterization is non-negotiable for chemical reagents used in research and development. This guide demonstrates the necessity and application of a multi-technique, orthogonal approach to purity analysis for this compound. The combination of a specialized HILIC-CAD method for impurity profiling and a precise qNMR method for absolute purity determination constitutes a robust, self-validating system.
The comparative data unequivocally shows that our product possesses superior purity and a cleaner impurity profile than the alternative. By employing these advanced, well-justified analytical methodologies, we provide our customers with a product they can trust, ensuring the accuracy, reliability, and reproducibility of their critical work. The validation of analytical procedures is guided by principles set forth by the International Council for Harmonisation (ICH), ensuring that the methods are fit for their intended purpose.[22][23][24][25]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. agilent.com [agilent.com]
- 11. Chromatography [usp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. reachseparations.com [reachseparations.com]
- 14. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 24. starodub.nl [starodub.nl]
- 25. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Piperazine Building Blocks: A Comparative Analysis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1] Its unique physicochemical properties, including high polarity and the ability to serve as a versatile linker, make it an invaluable component in drug design.[1][2] This guide provides an in-depth comparison of "Methyl 2-(piperazin-1-yl)acetate dihydrochloride" with other commonly used piperazine building blocks, offering insights into their relative performance in synthetic applications, supported by experimental data and protocols.
The Central Role of Piperazine in Drug Discovery
The six-membered heterocyclic structure of piperazine, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility.[3] This allows for the precise spatial orientation of pharmacophoric groups, enhancing interactions with biological targets.[2] Furthermore, the basic nature of the piperazine nitrogens often improves the pharmacokinetic profile of drug candidates, particularly their aqueous solubility and oral bioavailability.[2]
Featured Building Block: this compound
This compound is a bifunctional building block that offers a desirable combination of a reactive secondary amine for further elaboration and a methyl ester for potential subsequent transformations. Its dihydrochloride salt form presents both advantages and challenges in synthetic applications.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 179689-65-7 | [4] |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [4] |
| Molecular Weight | 231.12 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage | 2-8°C, Inert atmosphere | [5] |
The dihydrochloride salt form generally enhances the stability and shelf-life of the compound. However, it necessitates the use of a base in reactions to liberate the free amine for nucleophilic attack. This is a critical consideration in experimental design, as the choice and stoichiometry of the base can significantly impact reaction outcomes.
Comparative Analysis of Piperazine Building Blocks
The selection of a piperazine building block is a critical decision in the design of a synthetic route. Factors such as the nature of the substituent on one of the nitrogen atoms, the protecting group strategy, and the overall physicochemical properties of the building block will dictate its suitability for a particular application. Here, we compare this compound with three other widely used piperazine building blocks: N-Boc-piperazine, N-Cbz-piperazine, and Ethyl 2-(piperazin-1-yl)acetate.
dot
Caption: Compared Piperazine Building Blocks
Reactivity and Handling
The primary point of differentiation in the reactivity of these building blocks lies in the nature of the substituent on one of the piperazine nitrogens.
-
This compound : The presence of the dihydrochloride necessitates the use of at least two equivalents of a base to neutralize the HCl salts and liberate the free amine for reaction. The ester functionality is generally stable under standard amide coupling conditions but can be susceptible to hydrolysis or transesterification under strongly basic or acidic conditions.
-
N-Boc-piperazine : The tert-butoxycarbonyl (Boc) protecting group is a widely used protecting group in organic synthesis.[6] It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), allowing for subsequent functionalization of the second nitrogen atom.[7] The steric bulk of the Boc group can sometimes influence the reactivity of the free amine.[8]
-
N-Cbz-piperazine : The benzyloxycarbonyl (Cbz) group is another common nitrogen protecting group.[7] It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[7] This orthogonality to the Boc group makes the combination of Boc and Cbz protecting groups a powerful strategy in complex syntheses.[7]
-
Ethyl 2-(piperazin-1-yl)acetate : Similar to its methyl ester counterpart, this building block offers a free secondary amine for reaction. The ethyl ester may offer slightly different solubility properties and can be a consideration in process development.[9][10]
Performance in a Standard Amide Coupling Reaction: A Comparative Overview
To illustrate the practical implications of choosing a particular piperazine building block, the following table presents a hypothetical but experimentally informed comparison of their performance in a standard amide coupling reaction with benzoic acid using HATU as the coupling agent.
| Building Block | Base Required (equiv.) | Typical Reaction Time (h) | Expected Yield (%) | Key Considerations |
| This compound | 2.5 (e.g., DIPEA) | 4 - 8 | 80 - 90 | Requires careful selection and stoichiometry of the base. |
| N-Boc-piperazine | 1.5 (e.g., DIPEA) | 2 - 6 | 85 - 95 | Subsequent deprotection step required to functionalize the second nitrogen. |
| N-Cbz-piperazine | 1.5 (e.g., DIPEA) | 2 - 6 | 85 - 95 | Subsequent deprotection via hydrogenation. |
| Ethyl 2-(piperazin-1-yl)acetate | 1.5 (e.g., DIPEA) | 2 - 6 | 80 - 90 | Similar reactivity to the methyl ester; solubility may differ. |
Note: The expected yields are illustrative and can vary based on the specific substrates, reaction scale, and purification methods.[11]
Experimental Protocol: Amide Bond Formation with this compound
This protocol details a robust and reliable method for the synthesis of a piperazine amide using this compound.
dot
Caption: Amide Coupling Workflow
Materials and Reagents
-
This compound (1.0 equiv.)
-
Carboxylic acid (e.g., Benzoic acid) (1.1 equiv.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv.) and the carboxylic acid (1.1 equiv.).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 equiv.) to the reaction mixture and stir for 5 minutes at room temperature. The addition of the base is crucial to neutralize the hydrochloride salts and liberate the free amine of the piperazine derivative.
-
Add HATU (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Conclusion
The choice of a piperazine building block is a strategic decision that can significantly influence the efficiency and outcome of a synthetic campaign. This compound is a valuable and cost-effective building block that can be readily employed in the synthesis of functionalized piperazine derivatives. While its dihydrochloride salt form requires careful consideration of the reaction conditions, particularly the use of a suitable base, it offers good stability and handling properties. For applications requiring an orthogonal protecting group strategy, N-Boc- and N-Cbz-piperazine remain the building blocks of choice, providing the flexibility needed for the synthesis of complex molecular architectures. Ultimately, a thorough understanding of the reactivity and physicochemical properties of each of these building blocks will enable the medicinal chemist to make the most informed decision for their specific synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethyl2-(piperazin-1-yl)acetatedihydrochloride | C8H18Cl2N2O2 | CID 117920701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Biological Activity Screening: From Methyl 2-(piperazin-1-yl)acetate dihydrochloride to Novel Drug Candidates
Abstract
This guide provides a comprehensive framework for the biological activity screening of novel chemical entities derived from the starting material, Methyl 2-(piperazin-1-yl)acetate dihydrochloride. We delve into the rationale behind utilizing the piperazine scaffold, a privileged structure in modern drug discovery, and outline a robust, tiered screening strategy to identify and characterize promising lead compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for primary anticancer and antimicrobial assays, a framework for comparative data analysis, and insights into subsequent mechanism of action studies. By integrating established methodologies with the principles of structure-activity relationship (SAR) analysis, this guide serves as a practical roadmap from initial library synthesis to the validation of potential therapeutic agents.
Introduction: The Piperazine Scaffold, a Privileged Structure in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs is a testament to its unique physicochemical properties. The two nitrogen atoms provide a combination of structural rigidity, a large polar surface area, and the capacity to act as hydrogen bond donors and acceptors.[3][4] These features often confer favorable pharmacokinetic (ADME) properties, such as enhanced aqueous solubility and oral bioavailability, making the piperazine scaffold a "privileged structure" for developing new therapeutics.[2][3]
Piperazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[2][5][6][7] The ability to easily modify the N-1 and N-4 positions allows for the systematic tuning of a compound's pharmacological profile, making it an ideal starting point for building a focused library of new chemical entities.[6]
Our starting material, this compound, is an excellent scaffold for this purpose.[8] It possesses a reactive secondary amine at the N-4 position, which serves as a convenient chemical handle for derivatization, allowing for the exploration of a wide chemical space to discover novel biological activities.
Part 1: Designing a Focused Derivative Library
The first crucial step is the synthesis of a small, diverse library of compounds from the parent scaffold. The primary site of modification will be the N-4 nitrogen of the piperazine ring. The goal is not to create thousands of compounds, but a well-curated set that allows for an initial exploration of the structure-activity relationship (SAR).
Core Synthetic Strategy: N-Acylation & N-Alkylation
The most direct methods for derivatizing the N-4 position are N-acylation (forming an amide bond) and reductive amination (forming a C-N bond).[9]
-
N-Acylation: Reacting Methyl 2-(piperazin-1-yl)acetate with a variety of carboxylic acids (using a coupling agent like HATU) or acid chlorides. This introduces a carbonyl group next to the nitrogen, altering its basicity and hydrogen bonding potential.
-
Reductive Amination: Reacting the parent scaffold with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This attaches alkyl or aryl groups directly to the nitrogen, systematically modifying properties like lipophilicity and steric bulk.
A hypothetical library for initial screening might include derivatives with the following substitutions at the N-4 position:
-
Aromatic groups: Phenyl, 4-chlorophenyl, 4-methoxyphenyl (to probe electronic effects).
-
Heterocyclic groups: Pyridinyl, Thiophenyl (to introduce different charge distributions and hydrogen bonding capabilities).
-
Bulky/Lipophilic groups: Naphthyl, Adamantyl (to explore binding in hydrophobic pockets).
Part 2: A Tiered Strategy for Biological Activity Screening
A logical, tiered approach to screening is essential for efficiently identifying promising compounds while conserving resources. This workflow ensures that initial "hits" are rigorously validated before proceeding to more complex and costly mechanism of action studies.
Caption: Tiered workflow for biological activity screening.
Tier 1: Primary Screening - Casting a Wide Net
The initial screen should be rapid, cost-effective, and cover the most probable activities for piperazine derivatives.[10] We will focus on anticancer and antimicrobial assays.
A. Anticancer Cytotoxicity Screening: The MTT Assay
The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and metabolic activity.[11] It measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11]
Detailed Protocol: MTT Assay [12][13]
-
Cell Plating: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
B. Antimicrobial Screening: Broth Microdilution for MIC
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14][15] The MIC is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]
Detailed Protocol: Broth Microdilution (adapted from CLSI guidelines) [16][17][18]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test derivative in a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16] Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.[16]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[18]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16] A microplate reader can also be used to measure absorbance at 600 nm for a quantitative assessment.[20]
Part 3: Comparative Analysis & Structure-Activity Relationships (SAR)
Once primary screening is complete, the data must be organized and analyzed to identify hits and discern preliminary SAR. For this guide, we present a hypothetical dataset for a small library of derivatives to illustrate this process.
Table 1: Hypothetical Biological Activity Data for N-4 Substituted Derivatives of Methyl 2-(piperazin-1-yl)acetate
| Compound ID | N-4 Substituent | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| Parent | -H | > 100 | > 100 | > 128 |
| DER-01 | Benzoyl | 45.2 | 68.1 | 64 |
| DER-02 | 4-Chlorobenzoyl | 8.7 | 15.3 | 32 |
| DER-03 | 4-Methoxybenzoyl | 52.1 | 81.5 | 128 |
| DER-04 | Thiophene-2-carbonyl | 12.5 | 22.4 | 16 |
| DER-05 | Benzyl | 78.9 | > 100 | > 128 |
| Doxorubicin | N/A (Control) | 0.8 | 0.5 | N/A |
| Ciprofloxacin | N/A (Control) | N/A | N/A | 0.5 |
Interpretation and SAR Insights:
-
Baseline Activity: The unmodified parent compound is inactive, confirming that derivatization at the N-4 position is essential for conferring biological activity.
-
Anticancer Activity:
-
Acylation (DER-01 to -04) is more effective than alkylation (DER-05) for anticancer activity.
-
Adding an electron-withdrawing group (Cl) to the benzoyl ring (DER-02 ) dramatically increases potency compared to the unsubstituted benzoyl group (DER-01 ) and the electron-donating group (OCH₃) (DER-03 ). This suggests that the electronic properties of the aromatic ring are critical.[1]
-
The thiophene-containing derivative (DER-04 ) also shows significant potency, indicating that heterocyclic rings are a promising avenue for exploration.
-
-
Antimicrobial Activity:
-
A similar trend is observed, with the acylated derivatives showing better activity.
-
DER-04 is the most potent antimicrobial agent in this series, suggesting the sulfur-containing heterocycle may have a specific interaction with a bacterial target.
-
From this initial analysis, DER-02 and DER-04 emerge as the most promising "hits" for anticancer and antimicrobial development, respectively. These would be prioritized for Tier 2 validation.
Part 4: Elucidating the Mechanism of Action (MoA) for a Lead Candidate
After a hit is validated (Tier 2), the focus shifts to understanding how it works. Let's use our top anticancer hit, DER-02 , as an example. A key question in cancer drug discovery is whether a compound kills cells by inducing apoptosis (programmed cell death).
Investigating Apoptosis Induction:
Promising anticancer compounds often work by triggering apoptosis.[21] This can be investigated by measuring the expression of key protein markers in the apoptotic cascade, such as cleaved Caspase-3 and cleaved PARP.[21] A Western blot analysis would be a standard method. An increase in the cleaved forms of these proteins in cells treated with DER-02 would be strong evidence of apoptosis induction.
Further studies might investigate the upstream signaling pathway. Piperazine derivatives have been known to interact with kinase signaling pathways like PI3K/Akt, which are central regulators of cell survival.[1]
Caption: Hypothetical MoA: DER-02 as a PI3K pathway inhibitor.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to screening derivatives of this compound. By starting with a privileged scaffold, creating a diverse chemical library, and employing a tiered screening cascade, researchers can efficiently identify and validate compounds with therapeutic potential. The hypothetical data presented for our derivative library highlights the importance of comparative analysis in building an early structure-activity relationship, which is critical for guiding the next round of library synthesis and lead optimization. The promising hits identified through this process would become the foundation for more extensive preclinical development, including advanced MoA studies, in vivo efficacy models, and toxicological profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. jetir.org [jetir.org]
- 8. Methyl 2-(piperazin-1-yl)acetate hydrochloride [myskinrecipes.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Selecting the Appropriate Control for Piperazine-Based Ligands: A Comparative Analysis of Methyl 2-(piperazin-1-yl)acetate dihydrochloride
In the intricate world of drug discovery, particularly within the realm of G-protein coupled receptor (GPCR) modulation, the piperazine moiety stands as a cornerstone scaffold for a multitude of potent and selective ligands. Its prevalence in CNS-active compounds, however, presents a unique challenge in experimental design: how does one definitively attribute the observed biological activity to the complex substituents appended to the piperazine ring, rather than to the core structure itself? The answer lies in the judicious selection of a proper negative control.
This guide provides an in-depth comparison of "Methyl 2-(piperazin-1-yl)acetate dihydrochloride" as a scaffold control in GPCR binding assays, contextualized within a common experimental paradigm: the screening of novel antipsychotics targeting the dopamine D2 receptor. We will objectively compare its performance with other common control strategies and provide the supporting rationale and experimental data necessary for informed decision-making in your research.
The Rationale for a Scaffold-Based Control
When evaluating a novel arylpiperazine derivative for its affinity to a target receptor, a vehicle control (e.g., DMSO or saline) is essential but often insufficient. A vehicle control accounts for the effects of the solvent but fails to address the possibility that the piperazine core, a basic secondary amine, might exhibit low-affinity, non-specific interactions with the receptor or other components of the assay system. A scaffold control, a molecule that contains the core chemical scaffold of the test compound but lacks the specific functional groups responsible for high-affinity binding, is therefore a more rigorous negative control.
"this compound" represents a plausible scaffold control for many piperazine-based drug candidates. It possesses the piperazine ring and a simple ester-containing alkyl substituent, but it lacks the extended aromatic systems crucial for high-affinity interactions with receptors like the dopamine D2 receptor. Its purpose in an experiment is to generate a baseline response that accounts for any effects of the piperazine scaffold, ensuring that the measured activity of the fully elaborated drug candidate is genuinely due to its unique structural features.
Comparative Analysis of Control Strategies in a Dopamine D2 Receptor Binding Assay
To illustrate the selection of an appropriate control, we will consider a hypothetical competitive radioligand binding assay for the human dopamine D2 receptor. In this assay, a radiolabeled D2 antagonist (e.g., [³H]-Spiperone) is used to label the receptors, and the ability of a test compound to displace the radioligand is measured.
Our hypothetical "active compound" is a potent arylpiperazine D2 antagonist, for which we will use the well-characterized drug Aripiprazole as a stand-in for the purpose of this guide. We will compare the expected performance of three different control compounds:
-
Vehicle Control: The solvent used to dissolve the test compounds, typically DMSO.
-
Scaffold Control 1: this compound.
-
Scaffold Control 2 (Alternative): 1-Methylpiperazine.
The ideal control compound should exhibit no significant binding to the D2 receptor, even at high concentrations. This is typically quantified as a high IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) value.
Data Presentation: Comparative Binding Affinities at the Dopamine D2 Receptor
| Compound/Control | Structure | Role in Assay | Expected D2 Receptor Affinity (Ki) | Rationale for Inclusion |
| Aripiprazole | (A complex arylpiperazine) | Active Compound | ~1-3 nM | A potent D2 receptor partial agonist, representing a typical piperazine-containing test compound. |
| Vehicle Control | DMSO | Baseline | Not Applicable | To control for the effects of the solvent on the assay. Typically used at <0.1% final concentration. |
| This compound | Scaffold Control | > 10,000 nM (inferred) | Represents the core piperazine scaffold with a non-aromatic substituent. Its lack of affinity demonstrates that the piperazine ring alone is not responsible for the high-affinity binding of the active compound. | |
| 1-Methylpiperazine | Alternative Scaffold Control | > 10,000 nM (inferred) | A simpler, less functionalized piperazine derivative that also serves as an excellent scaffold control. |
Note: The Ki values for the scaffold controls are inferred based on the established structure-activity relationships of D2 receptor ligands, which require an aromatic moiety for high-affinity binding. Direct experimental values for these simple compounds are not widely reported, precisely because their affinity is expected to be negligible.
Experimental Workflow & Protocols
The following protocol outlines a standard competitive radioligand binding assay for the dopamine D2 receptor, illustrating the points at which the various controls are incorporated.
Diagram of the Experimental Workflow
A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-(piperazin-1-yl)acetate Dihydrochloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Unambiguous Structural Validation
The piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous marketed drugs. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical basicity, make it a privileged structure in drug design. Methyl 2-(piperazin-1-yl)acetate and its derivatives are common building blocks in the synthesis of complex pharmaceutical agents.[1] Given that even minor structural variations—such as positional isomerism or unforeseen side-products—can profoundly alter a compound's biological activity, toxicity, and pharmacokinetic profile, rigorous and unambiguous structural validation is not merely a procedural step; it is a fundamental requirement for scientific integrity and regulatory compliance.
This guide provides an in-depth, comparative framework for validating the structure of Methyl 2-(piperazin-1-yl)acetate dihydrochloride derivatives. We will move beyond a simple checklist of techniques, instead focusing on an integrated, orthogonal approach that builds a self-validating system of evidence. The causality behind experimental choices will be explained, empowering researchers to not only execute protocols but also to interpret complex data with confidence.
The Validation Challenge: Key Structural Features
Derivatives of Methyl 2-(piperazin-1-yl)acetate present several analytical hurdles that necessitate a multi-faceted validation strategy:
-
The Piperazine Ring: This six-membered heterocycle can exist in different conformations (e.g., chair, boat), and its proton signals in Nuclear Magnetic Resonance (NMR) can be complex and overlapping.[2]
-
Substitution Pattern: It is critical to confirm substitution at the N1 versus the N4 position of the piperazine ring.
-
The Ester Group: The methyl acetate moiety must be confirmed to be intact and not hydrolyzed.
-
The Dihydrochloride Salt Form: The presence and stoichiometry of the hydrochloride salt can influence the compound's physical properties and must be accounted for during characterization.[3]
No single analytical technique can definitively address all these points. Therefore, a combination of orthogonal methods—techniques that measure the same property using different physical principles—is essential for building a robust, irrefutable structural proof.[4][5]
Orthogonal Analytical Approaches: A Comparative Overview
The foundation of modern structural elucidation rests on the synergistic use of chromatography and spectroscopy. Each technique provides a different piece of the structural puzzle, and when combined, they create a comprehensive picture of the molecule.
| Analytical Technique | Primary Information Gained | Strengths for Piperazine Derivatives | Limitations |
| HPLC/UPLC | Purity, Presence of Isomers | Excellent for assessing sample purity and resolving closely related impurities or isomers.[6] Essential prerequisite for all spectroscopic analyses. | Provides no direct structural information. Method development can be required for optimal separation.[7] |
| High-Resolution Mass Spectrometry (HRMS) | Accurate Mass, Elemental Formula | Provides highly accurate mass measurement to confirm the elemental composition.[8] MS/MS fragmentation patterns help elucidate the connectivity of the molecule.[9][10] | Does not distinguish between isomers. Fragmentation can sometimes be complex and difficult to interpret without reference data. |
| ¹H & ¹³C NMR Spectroscopy | Chemical Environment & Count of Protons/Carbons | The "gold standard" for structural elucidation. Provides detailed information on the chemical environment of each atom.[1] | Can suffer from signal overlap in complex molecules. Lower sensitivity for ¹³C. Salt form can affect chemical shifts. |
| 2D NMR (COSY, HSQC, HMBC) | Atom Connectivity | Unambiguously establishes through-bond correlations.[11][12] COSY shows H-H couplings, HSQC links protons to their attached carbons, and HMBC reveals long-range H-C connections, crucial for assigning substitution patterns.[12] | Requires more instrument time and expertise in data interpretation compared to 1D NMR. |
Integrated Validation Workflow: From Sample to Structure
Caption: Integrated workflow for structural validation.
This workflow emphasizes that high-purity material is a prerequisite for acquiring meaningful spectroscopic data. The elemental composition derived from HRMS must be consistent with the fragments and functional groups identified by NMR. Finally, 2D NMR data serves as the ultimate arbiter, piecing together the molecular puzzle into a single, unambiguous structure.
Key Experimental Protocols
Trustworthy data begins with meticulous execution. The following protocols are designed to be self-validating by incorporating necessary checks and standards.
Protocol 1: HPLC-UV Purity Assessment
-
Rationale: This protocol establishes the purity of the sample. Without a pure sample (>95%), spectroscopic data can be misleading due to the presence of impurities. A reverse-phase method is typically suitable for these polar, basic compounds.[7][13]
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the derivative is expected to absorb (e.g., 210 nm or 254 nm if an aromatic group is present).
-
Sample Prep: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of ~1 mg/mL.
-
Validation Check: The primary peak should be sharp and symmetrical. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Rationale: To obtain an accurate mass of the molecular ion, which is used to calculate the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique suitable for these polar molecules, and a Time-of-Flight (TOF) analyzer provides high mass accuracy.[8]
-
Methodology:
-
Instrumentation: ESI-TOF Mass Spectrometer.
-
Ionization Mode: Positive ion mode is preferred due to the basic nitrogen atoms of the piperazine ring, which are readily protonated to form [M+H]⁺ ions.[10]
-
Sample Introduction: Infuse the sample solution (1-10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly or via LC-MS using the HPLC method above.
-
Data Acquisition: Acquire data over a relevant m/z range (e.g., 100-1000).
-
Validation Check: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass calculated for the proposed chemical formula.
-
Protocol 3: 1D and 2D NMR Spectroscopy
-
Rationale: This suite of experiments provides the definitive connectivity map of the molecule. Deuterated solvents like D₂O or DMSO-d₆ are typically used for the dihydrochloride salts.[9]
-
Methodology:
-
Sample Prep: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[9]
-
¹H NMR: Acquire a standard proton spectrum. Integrate the peaks to confirm the relative number of protons in each environment.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[11][14] It will reveal the H-C-C-H networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to.[11][15] This is crucial for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[12] This is the key experiment for connecting molecular fragments, for instance, confirming which nitrogen of the piperazine ring is attached to the acetate group.
-
Data Interpretation: A Logic-Based Approach
The power of the orthogonal approach lies in the cross-validation of data. The following diagram illustrates how data from different 2D NMR experiments are logically combined to build the final structure.
Caption: Logical integration of 2D NMR data.
For a derivative of Methyl 2-(piperazin-1-yl)acetate, an HMBC correlation from the protons of the -CH₂- group of the acetate moiety to the carbons of the piperazine ring would be the definitive piece of evidence to confirm the N1-substitution pattern.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. news-medical.net [news-medical.net]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. creative-biostructure.com [creative-biostructure.com]
A Senior Application Scientist's Guide to the Synthesis of Methyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Comparative Analysis of Key Synthetic Routes
Introduction
Methyl 2-(piperazin-1-yl)acetate dihydrochloride is a pivotal building block in contemporary drug discovery and development. As a substituted piperazine, it is integral to the structure of numerous active pharmaceutical ingredients (APIs), contributing to their solubility, bioavailability, and target-binding profiles.[1][2][3] The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of drugs targeting diverse therapeutic areas.[2][3] Consequently, the efficient and scalable synthesis of high-purity this compound is a critical consideration for researchers and process chemists.
This guide provides an in-depth, objective comparison of the most common synthetic routes to this valuable intermediate. We will dissect each pathway, offering not just the procedural steps, but the underlying scientific rationale for key experimental choices. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy based on their specific project goals, whether they prioritize speed, cost-efficiency, scalability, or ultimate purity.
Route 1: Direct N-Alkylation of Unprotected Piperazine
This approach represents the most straightforward and atom-economical pathway to the target molecule. It relies on the direct nucleophilic substitution of a haloacetate ester by piperazine. The core of this strategy is managing the inherent reactivity of piperazine's two secondary amine groups to favor mono-alkylation over the undesired di-alkylation.
Causality Behind Experimental Choices
The primary challenge in this route is selectivity. Piperazine, a symmetrical diamine, can react at one or both nitrogen atoms. The desired product is the mono-alkylated species, while the formation of the 1,4-disubstituted piperazine is the principal side reaction. To mitigate this, a large molar excess of piperazine is typically employed. According to Le Chatelier's principle, increasing the concentration of one reactant (piperazine) drives the reaction towards the formation of the mono-substituted product, as the statistical probability of a haloacetate molecule encountering an already-substituted piperazine is significantly reduced. The excess unreacted piperazine can then be recovered and recycled, although this adds a step to the downstream processing.
The choice between methyl chloroacetate and methyl bromoacetate is a trade-off between reactivity and cost. Methyl bromoacetate is more reactive due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, potentially allowing for milder reaction conditions. However, methyl chloroacetate is generally more cost-effective and readily available, making it a common choice for large-scale synthesis. The final step involves the formation of the dihydrochloride salt, which is crucial for the stability, handling, and solubility of the final product. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.[4]
Visualizing the Workflow: Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of piperazine.
Experimental Protocol: Direct N-Alkylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.0 equivalents) and a suitable solvent such as acetonitrile or ethanol.
-
Reagent Addition: In a separate flask, dissolve methyl chloroacetate (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred piperazine solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the methyl chloroacetate is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove any piperazine hydrochloride that may have precipitated. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane and wash with water or a saturated aqueous sodium bicarbonate solution to remove the excess piperazine.
-
Purification of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid (2.2 equivalents) in isopropanol or ether.
-
Isolation: The dihydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration. Wash the solid with cold solvent and dry under vacuum to yield the final product.[1]
Route 2: Synthesis via N-Boc-Piperazine Intermediate
This route introduces a protecting group strategy to circumvent the issue of di-alkylation. By using tert-butyl 1-piperazinecarboxylate (N-Boc-piperazine), one of the nitrogen atoms is rendered unreactive, ensuring that the subsequent alkylation occurs exclusively at the free secondary amine.[5] This method offers superior control and often results in a cleaner reaction profile, simplifying purification. The trade-off is the addition of two steps to the synthesis: the initial protection of piperazine and the final deprotection of the Boc group.
Causality Behind Experimental Choices
The use of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis.[5] It is robust enough to withstand the conditions of N-alkylation but can be readily removed under acidic conditions without affecting the newly formed ester group. This orthogonality is the key to the success of this route. The alkylation of N-Boc-piperazine with methyl chloroacetate or bromoacetate proceeds cleanly, typically in the presence of a mild base like potassium carbonate to scavenge the hydrogen halide byproduct.
The final deprotection step is critical. It is usually accomplished with a strong acid such as hydrochloric acid or trifluoroacetic acid (TFA).[5] When using HCl, often in a solvent like dioxane or methanol, the deprotection and the formation of the dihydrochloride salt can be achieved in a single, efficient step. This avoids the need to isolate the free base intermediate, streamlining the process.
Visualizing the Workflow: N-Boc-Piperazine Route
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Methyl 2-(piperazin-1-yl)acetate dihydrochloride
Introduction: The Piperazine Moiety and the Imperative of Specificity
The piperazine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmaceuticals targeting a wide array of biological pathways.[1][2] Its prevalence in drugs for neurological disorders, cancer, and cardiovascular diseases highlights its importance.[2][3][4] Methyl 2-(piperazin-1-yl)acetate dihydrochloride is a key chemical intermediate used in the synthesis of these complex molecules.[5][6] However, its structural similarity to parent drugs, metabolites, and other synthetic precursors presents a significant analytical challenge: cross-reactivity.
Cross-reactivity occurs when an assay, typically an immunoassay, detects substances other than the intended analyte due to shared structural features or epitopes.[7][8] For researchers and drug development professionals, understanding and quantifying the cross-reactivity of synthetic intermediates like Methyl 2-(piperazin-1-yl)acetate is not merely an academic exercise. It is critical for ensuring the accuracy of analytical methods used in pharmacokinetic studies, the specificity of diagnostic tools, and the safety of therapeutic agents by identifying potential off-target binding.[7][9]
This guide provides an in-depth comparative analysis of the cross-reactivity profile of this compound. We will explore its potential for cross-reaction with structurally related compounds, provide detailed, field-proven protocols for assessing this interference, and offer insights into interpreting the data within a regulatory framework. The methodologies described herein are designed to be self-validating systems, adhering to the principles of scientific integrity and aligning with international regulatory standards.[10][11]
Molecular Profiles: A Structural Comparison
The potential for cross-reactivity is fundamentally rooted in molecular structure. To contextualize our study, we will compare this compound with two other relevant piperazine derivatives:
-
Cetirizine: A well-known second-generation antihistamine that contains a substituted piperazine ring. It represents a potential parent drug or final active pharmaceutical ingredient (API).[12]
-
Ethyl 2-(piperazin-1-yl)acetate dihydrochloride: A closely related structural analog where the methyl ester is replaced by an ethyl ester, representing a potential impurity or alternative synthetic precursor.[13]
Caption: Structural comparison of the test intermediate and related compounds.
The shared piperazine core is the primary driver for potential antibody cross-reactivity. The specificity of an antibody will depend on its ability to distinguish the unique side chains attached to the piperazine nitrogen atoms.
Quantitative Cross-Reactivity Analysis: A Comparative Data Summary
To provide a clear performance benchmark, we present hypothetical but realistic experimental data from a competitive ELISA designed for the detection of Cetirizine. This data illustrates how Methyl 2-(piperazin-1-yl)acetate and its ethyl analog might interfere with the assay.
Cross-reactivity is calculated using the following formula, which is standard in the field:
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100
Where IC₅₀ is the concentration of the analyte required to inhibit 50% of the maximum signal in the immunoassay.
| Compound | Role | IC₅₀ (ng/mL) | % Cross-Reactivity (Relative to Cetirizine) |
| Cetirizine | Target Analyte | 5.2 | 100% |
| Methyl 2-(piperazin-1-yl)acetate | Test Intermediate | 850.5 | 0.61% |
| Ethyl 2-(piperazin-1-yl)acetate | Structural Analog | 1120.0 | 0.46% |
| 1-Benzylpiperazine (BZP) | Unrelated Piperazine | > 10,000 | < 0.05% |
Data Interpretation: The data clearly indicates that the assay is highly specific for Cetirizine. The cross-reactivity of both Methyl 2-(piperazin-1-yl)acetate and Ethyl 2-(piperazin-1-yl)acetate is less than 1%. This low level of interference suggests that in a sample containing Cetirizine, the presence of these precursors at similar concentrations would not significantly impact the quantification of the parent drug. The negligible cross-reactivity of 1-Benzylpiperazine, a different piperazine derivative, further validates the specificity of the antibody used in this hypothetical assay.[14]
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocol.[10] We provide detailed methodologies for two key techniques, grounded in established principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[11][15][16]
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA), a workhorse for screening cross-reactivity in drug development.[17] The principle relies on the competition between the free analyte in the sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.
Causality Behind Experimental Choices:
-
Coating with Antibody: Immobilizing the antibody provides a solid phase for the competitive binding reaction, allowing for easy separation of bound and unbound reagents.
-
Blocking Step: Using a protein solution like Bovine Serum Albumin (BSA) is crucial to prevent non-specific binding of reagents to the microplate surface, which would otherwise lead to high background noise and inaccurate results.
-
Competitive Incubation: Incubating the sample (containing the potential cross-reactant) and the enzyme-conjugated target analyte simultaneously ensures a true competitive equilibrium is reached.
-
Signal Measurement: The color intensity is inversely proportional to the concentration of the analyte in the sample. High analyte concentration leads to less enzyme-conjugate binding and thus a weaker signal.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Step-by-Step Methodology:
-
Plate Coating: Dilute a specific monoclonal or polyclonal antibody against the primary target analyte (e.g., Cetirizine) to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in wash buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: Wash the plate as in step 2. Add 50 µL of standard solutions of the target analyte or varying concentrations of the test compounds (e.g., Methyl 2-(piperazin-1-yl)acetate). Immediately add 50 µL of the enzyme-conjugated target analyte (e.g., Cetirizine-HRP) at a pre-optimized dilution. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 2 to remove all unbound components.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the enzymatic reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Plot a standard curve of OD versus concentration for the target analyte. Determine the IC₅₀ values for the target and all test compounds. Calculate the percent cross-reactivity using the formula provided earlier.
Protocol 2: Tissue Cross-Reactivity (TCR) Study via Immunohistochemistry (IHC)
For therapeutic candidates, assessing unintended binding to human tissues is a critical preclinical safety study mandated by regulatory agencies like the FDA.[18][19][20] This protocol outlines a standard IHC-based TCR study to evaluate off-target binding.
Causality Behind Experimental Choices:
-
Quick-Frozen Tissues: Using quick-frozen tissues is the gold standard as it best preserves the native conformation of protein epitopes, which can be altered by chemical fixation.[18]
-
Multi-Donor Panel: Evaluating tissues from at least three unrelated donors helps to screen for potential genetic polymorphisms in target or off-target antigens.[18][21]
-
Labeled Primary Antibody: Directly labeling the test antibody (e.g., with biotin or a fluorophore) is preferred to avoid potential cross-reactivity from a secondary antibody.
-
Positive and Negative Controls: Including tissues known to express the target (positive control) and an isotype control antibody (negative control) is essential for validating the staining procedure and ensuring the observed binding is specific.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 2-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 [sigmaaldrich.com]
- 6. 82516-17-4|Methyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]
- 7. histologix.com [histologix.com]
- 8. mdpi.com [mdpi.com]
- 9. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. jordilabs.com [jordilabs.com]
- 12. Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride | 83881-48-5 | Benchchem [benchchem.com]
- 13. Ethyl2-(piperazin-1-yl)acetatedihydrochloride | C8H18Cl2N2O2 | CID 117920701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. starodub.nl [starodub.nl]
- 17. benchchem.com [benchchem.com]
- 18. histologix.com [histologix.com]
- 19. iphasebiosci.com [iphasebiosci.com]
- 20. fda.gov [fda.gov]
- 21. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(piperazin-1-yl)acetate dihydrochloride
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-(piperazin-1-yl)acetate dihydrochloride, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the Compound
This compound is an organic salt that requires careful handling. A thorough risk assessment, beginning with the Safety Data Sheet (SDS), is the first and most critical step before any handling or disposal procedure.[1] The SDS is the primary source of information, mandated by the Occupational Safety and Health Administration (OSHA), detailing the specific hazards of a chemical.[1][2]
The known hazards for this compound necessitate a cautious approach.[3] Structurally, as a piperazine derivative and a dihydrochloride salt, we must consider the potential for reactivity with incompatible materials, such as strong bases, which could liberate the free piperazine base.[4]
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Code | Primary Risk | Mitigation and Disposal Consideration |
| Harmful if swallowed | H302 | Acute Toxicity (Oral) | Avoid ingestion. All waste, including contaminated items, must be treated as hazardous.[3] |
| Causes skin irritation | H315 | Skin Corrosion/Irritation | Prevents direct contact. Contaminated PPE and cleaning materials must be disposed of as hazardous waste.[3] |
| Causes serious eye irritation | H319 | Serious Eye Damage/Irritation | Mandates the use of safety goggles. Any contaminated eye protection must be decontaminated or disposed of properly.[3] |
| Harmful if inhaled | H332 | Acute Toxicity (Inhalation) | Requires handling in a well-ventilated area or chemical fume hood to prevent aerosol generation.[3] |
| May cause respiratory irritation | H335 | Specific target organ toxicity | Reinforces the need for proper ventilation and respiratory protection if dust or aerosols are likely.[3][5] |
This hazard profile dictates that this compound waste must be managed as regulated hazardous waste in accordance with local, state, and federal regulations.[6][7]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Laboratories are considered hazardous waste generators and must comply with specific requirements for waste identification, accumulation, and disposal.[8][9]
Furthermore, OSHA's standards, including the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), ensure worker safety during all phases of chemical handling and disposal.[2][7] This guide is designed to align with the principles set forth by these regulatory bodies.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Phase 1: Pre-Disposal Planning and Preparation
-
Consult Institutional EHS: Before beginning any work, consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance on waste container types, labeling, and pickup schedules that are unique to your facility.
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your EHS-approved source. The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition, with a secure, leak-proof lid.[1]
-
Initial Labeling: Immediately label the container with the words "Hazardous Waste."[9] The label must also include the full chemical name: "this compound" and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]
Phase 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[1]
-
Solid Waste: Carefully transfer unwanted solid this compound, including any material from spills cleaned with an inert absorbent (like vermiculite or sand), into the designated hazardous waste container.[6]
-
Contaminated Labware: Dispose of all disposables that have come into contact with the chemical, such as pipette tips, weigh boats, and contaminated gloves, directly into the same container.[6]
-
Solution Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix this waste stream with other incompatible solvents or solutions. Check the SDS for specific incompatibility information.[4]
-
Decontamination: Thoroughly decontaminate non-disposable equipment (e.g., spatulas, glassware) that has contacted the chemical. The cleaning materials, such as wipes, should also be disposed of as hazardous waste.[6]
Phase 3: Container Management and On-Site Accumulation
-
Keep Containers Closed: The hazardous waste container must remain securely sealed at all times, except when actively adding waste.[1] This minimizes the release of vapors and prevents spills.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation and under the direct control of laboratory personnel.[10] The SAA must be clearly marked and away from incompatible materials.[11][12]
-
Volume Limits: Be aware of accumulation limits. Under RCRA, a generator may accumulate up to 55 gallons of hazardous waste in an SAA.[10] However, your institutional policy may be stricter.
Phase 4: Final Disposal
-
Schedule a Pickup: Once the container is nearing full or the accumulation time limit set by your institution is approaching, arrange for its collection by your EHS department or a licensed hazardous waste contractor.[11]
-
Transportation and Destruction: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Given the compound's nature as a chlorinated organic, high-temperature incineration is the most probable and environmentally sound disposal method.[13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Emergency Protocol: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.[6]
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, contact your EHS emergency line.
-
Don PPE: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant nitrile gloves.[6] If there is a risk of generating dust, a certified respirator is necessary.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.[6]
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
By adhering to this comprehensive guide, you contribute to a culture of safety and ensure that the disposal of this compound meets the highest standards of scientific responsibility and regulatory compliance.
References
- 1. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. One moment, please... [cdms.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. connmaciel.com [connmaciel.com]
- 13. jwpharmlab.com [jwpharmlab.com]
Mastering the Safe Handling of Methyl 2-(piperazin-1-yl)acetate dihydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for working with Methyl 2-(piperazin-1-yl)acetate dihydrochloride, a piperazine derivative increasingly utilized in synthetic chemistry. By understanding the inherent hazards and implementing the robust protocols outlined below, you can ensure a safe laboratory environment while maintaining the integrity of your research.
Understanding the Hazard Profile
This compound is a bifunctional molecule, and its hazard profile is dictated by both the piperazine moiety and its dihydrochloride salt form. The primary hazards associated with this compound are:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
Harmful if inhaled (H332) [1]
-
May cause respiratory irritation (H335) [1]
Beyond these immediate hazards, it is crucial to recognize that piperazine and its derivatives as a class of compounds can act as skin and respiratory sensitizers.[2] Repeated exposure may lead to allergic reactions in susceptible individuals. Therefore, minimizing exposure through engineering controls and appropriate personal protective equipment is a critical aspect of its safe handling.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is to handle them within a well-maintained engineering control system. For this compound, the following are mandatory:
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any dust particles or aerosols.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are essential in the immediate work area.[3][4] In the event of accidental skin or eye contact, immediate flushing is critical.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE, along with the rationale for each.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting the eyes and face from serious irritation or damage.[1] |
| Hand Protection | Butyl rubber or heavyweight neoprene gloves | While nitrile gloves offer some protection, piperazine derivatives can degrade them. Butyl rubber or neoprene gloves provide superior resistance to amines and acidic solutions, ensuring hand protection during handling.[5][6] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A flame-retardant and chemical-resistant laboratory coat | Protects the wearer's skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases | Recommended when engineering controls are not sufficient or during spill cleanup to prevent inhalation of harmful dust or vapors.[2][4] |
Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize risks and ensure the accuracy of your experimental work.
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill, it is crucial to have a clear and practiced emergency plan.
-
Small Spills (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of responsible laboratory practice.
References
- 1. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 2. lobachemie.com [lobachemie.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. biosynth.com [biosynth.com]
- 5. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

